6-Aminosulmazole
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-6-9(21(2)19)3-4-10(12)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNDGBUMJWCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=C(C=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874523 | |
| Record name | 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-05-2 | |
| Record name | 6-Aminosulmazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127356052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Aminosulmazole: A Technical Guide to a Hypothetical Cardiotonic Agent Based on Sulmazole
Introduction to Sulmazole
Sulmazole is a cardiotonic agent with positive inotropic effects, meaning it increases the force of heart muscle contraction.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase and antagonism of A1 adenosine receptors.[2] Chemically, it is classified as an imidazopyridine derivative.
Chemical Structure and Properties
Chemical Structure of Sulmazole and the Hypothetical 6-Aminosulmazole
The chemical structure of Sulmazole is 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine. The numbering of the core imidazo[4,5-b]pyridine ring system dictates that the "6-Amino" derivative, this compound, would have an amino group substituted at the 6th position of the pyridine ring.
Figure 1: Chemical Structures
Caption: Chemical structure of Sulmazole and the hypothetical structure of this compound.
Physicochemical Properties of Sulmazole
A summary of the key physicochemical properties of Sulmazole is presented in the table below. Data for this compound is not available.
| Property | Value | Reference |
| Molecular Formula | C14H13N3O2S | [3] |
| Molecular Weight | 287.34 g/mol | [3] |
| IUPAC Name | 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine | [3] |
| CAS Number | 73384-60-8 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Pharmacological Properties and Mechanism of Action
Sulmazole exerts its cardiotonic effects through a dual mechanism of action. It acts as both a phosphodiesterase (PDE) inhibitor and an A1 adenosine receptor antagonist.[2]
Signaling Pathway of Sulmazole
The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. As an A1 adenosine receptor antagonist, Sulmazole blocks the inhibitory effect of adenosine on adenylyl cyclase, further contributing to increased cAMP levels.[2]
Figure 2: Signaling Pathway of Sulmazole
Caption: Mechanism of action of Sulmazole leading to increased myocardial contractility.
Pharmacological Data for Sulmazole
| Parameter | Value | Species | Reference |
| EC50 (A1 adenosine receptor antagonism) | 11-909 µM | Rat | [2] |
| Inotropic Effect | Marked positive | Human | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available due to the compound's hypothetical nature. However, a general synthetic approach and common analytical techniques applicable to Sulmazole and its derivatives are outlined below.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound would involve the synthesis of the imidazo[4,5-b]pyridine core, followed by the introduction of the amino group. A potential workflow is depicted below.
Figure 3: Hypothetical Synthesis Workflow for this compound
Caption: A potential synthetic workflow for the preparation of this compound.
Methodology:
-
Condensation: The synthesis would likely commence with the condensation of a substituted 2,3,5-triaminopyridine with 2-methoxy-4-(methylsulfinyl)benzaldehyde to form the imidazopyridine ring system. A variation could involve starting with a nitrated aminopyridine to introduce the precursor to the 6-amino group early on.
-
Nitration (if necessary): If the starting pyridine does not contain a nitro group at the desired position, a nitration step would be required on the Sulmazole core.
-
Reduction: The nitro group of the "6-Nitro-Sulmazole" intermediate would then be reduced to the primary amine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield this compound.
-
Purification and Characterization: The final product would be purified using techniques like column chromatography or recrystallization. Its identity and purity would be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Pharmacological Assays
Phosphodiesterase Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compound against various PDE isozymes.
-
Methodology: A commercially available PDE assay kit would be used. The assay typically involves the incubation of the test compound with a specific recombinant PDE enzyme and a fluorescently labeled cAMP or cGMP substrate. The enzymatic activity is measured by the change in fluorescence, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated.
A1 Adenosine Receptor Binding Assay:
-
Objective: To determine the affinity of the compound for the A1 adenosine receptor.
-
Methodology: A radioligand binding assay would be performed using cell membranes expressing the human A1 adenosine receptor. The membranes are incubated with a radiolabeled A1 adenosine receptor antagonist (e.g., [3H]DPCPX) in the presence of varying concentrations of the test compound. The amount of bound radioligand is measured, and the Ki value (inhibitory constant) is determined by competitive binding analysis.
Conclusion
While "this compound" remains a hypothetical compound with no available experimental data, its parent molecule, Sulmazole, is a well-documented cardiotonic agent with a clear mechanism of action. The information provided in this guide on Sulmazole can serve as a valuable resource for researchers interested in the development of novel inotropic agents based on the imidazopyridine scaffold. Further research into the synthesis and pharmacological evaluation of amino-substituted derivatives of Sulmazole, such as the hypothetical this compound, could potentially lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
In-Depth Technical Guide: The In Vitro Mechanism of Action of 6-Aminosulmazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminosulmazole (also known as Sulmazole or by its developmental code AR-L 115 BS) is a cardiotonic agent that has demonstrated positive inotropic and vasodilatory effects in preclinical and clinical studies. Its mechanism of action is multifaceted, extending beyond simple phosphodiesterase inhibition to include modulation of adenosine receptors and direct effects on ion homeostasis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Core Mechanisms of Action
The in vitro effects of this compound are primarily attributed to a combination of three distinct but interconnected mechanisms:
-
Inhibition of Phosphodiesterase (PDE): this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation by phosphodiesterase enzymes. This leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets involved in cardiac contractility and smooth muscle relaxation.
-
Antagonism of A1 Adenosine Receptors: By acting as a competitive antagonist at A1 adenosine receptors, this compound blocks the inhibitory effects of endogenous adenosine on adenylyl cyclase. This results in a further increase in cAMP production.
-
Modulation of Intracellular Ion Concentrations: this compound has been shown to increase intracellular sodium (Na+) activity in cardiomyocytes. This alteration in sodium homeostasis is believed to subsequently increase intracellular calcium (Ca2+) levels via the Na+/Ca2+ exchanger, contributing to its positive inotropic effect.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro effects of this compound.
| Parameter | Value | Species/Tissue | Comments |
| Positive Inotropic Effect | Concentration-dependent increase | Canine ventricular trabeculae | Observed from 10⁻⁵ to 10⁻³ M.[1] |
| Intracellular Na+ Activity | Increase of 1.3 ± 0.1 mM | Guinea pig papillary muscle | At a concentration of 100 µM. The (+)-isomer was more potent. |
| A1 Adenosine Receptor Antagonism | EC₅₀: 11-909 µM | Rat adipocyte membranes | Sulmazole was shown to be a competitive antagonist. |
| Effect on Slow Inward Ca²⁺ Current | Reduction | Sheep cardiac Purkinje fibers | This effect is in contrast to beta-adrenoceptor agonists. |
Signaling Pathways
The signaling pathways involved in the mechanism of action of this compound are complex and interconnected. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
This section provides an overview of the methodologies used in key in vitro experiments to elucidate the mechanism of action of this compound.
Measurement of Myocardial Contractility
-
Objective: To assess the direct inotropic effects of this compound on cardiac muscle.
-
Preparation: Isolated canine ventricular trabeculae or guinea pig papillary muscles are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Stimulation: The muscle preparations are stimulated electrically with platinum electrodes at a defined frequency (e.g., 1 Hz) and voltage.
-
Measurement: Isometric contraction is measured using a force-displacement transducer. Parameters such as peak developed tension, time to peak tension, and relaxation time are recorded.
-
Protocol: After a stabilization period, a cumulative concentration-response curve for this compound is generated by adding the compound to the organ bath in increasing concentrations.
-
Data Analysis: The change in contractile force is expressed as a percentage of the baseline value.
Measurement of Intracellular Cyclic AMP Levels
-
Objective: To determine the effect of this compound on intracellular cAMP concentrations in cardiac tissue.
-
Preparation: Isolated cardiac muscle preparations are incubated in the organ bath as described above.
-
Protocol: Tissues are exposed to this compound for a defined period. The reaction is then stopped by rapidly freezing the tissue in liquid nitrogen.
-
Extraction: The frozen tissue is homogenized in a solution such as trichloroacetic acid to precipitate proteins and extract the cyclic nucleotides.
-
Measurement: cAMP levels in the supernatant are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: cAMP levels are normalized to the protein content of the tissue sample and expressed as pmol/mg protein.
Measurement of Intracellular Sodium Activity
-
Objective: To measure the effect of this compound on the intracellular concentration of sodium ions.
-
Preparation: Isolated guinea pig papillary muscles are used.
-
Measurement: Intracellular sodium activity (aNa) is measured using Na+-sensitive microelectrodes. The microelectrodes are calibrated before and after each experiment.
-
Protocol: The microelectrode is inserted into a cardiomyocyte, and the membrane potential and aNa are recorded. This compound is then added to the superfusion solution.
-
Data Analysis: The change in intracellular Na+ activity is recorded over time.
Conclusion
The in vitro mechanism of action of this compound is a composite of phosphodiesterase inhibition, A1 adenosine receptor antagonism, and modulation of intracellular sodium and calcium levels. This multi-target profile results in its characteristic positive inotropic and vasodilatory effects. Further research to delineate the specific phosphodiesterase isoform selectivity and the precise molecular interactions with ion transport proteins will provide a more complete understanding of this compound's pharmacological profile. This detailed knowledge is crucial for the rational design of future cardiotonic agents with improved efficacy and safety profiles.
References
Introduction to Sulmazole and the Rationale for 6-Amino Derivatives
An In-depth Technical Guide on the Biological Activity of Novel 6-Aminosulmazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of novel this compound derivatives, focusing on their role as phosphodiesterase (PDE) inhibitors. While specific research on "this compound" is limited, this document synthesizes data from closely related aminopyrazole and pyrazolopyridine analogs to project the therapeutic potential, structure-activity relationships (SAR), and relevant experimental protocols. Sulmazole, an imidazopyridine derivative, is a known cardiotonic agent that acts by inhibiting phosphodiesterase. The introduction of an amino group at the 6-position of the core structure is a common strategy in medicinal chemistry to modulate pharmacological properties.
Sulmazole is a phosphodiesterase inhibitor that has been investigated for its inotropic effects on the heart. The core structure of sulmazole, an imidazopyridine, is a privileged scaffold in drug discovery. The development of novel derivatives, particularly those with amino substitutions, is a promising avenue for discovering next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Aminopyrazole and its fused heterocyclic derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of various enzymes.[1]
Phosphodiesterase Inhibition: The Primary Mechanism of Action
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting these enzymes, the intracellular concentrations of cAMP and cGMP increase, leading to a variety of downstream cellular responses, including smooth muscle relaxation, decreased inflammation, and increased cardiac contractility.[4][5] Different PDE isoenzymes are expressed in various tissues, and selective inhibition of these isoenzymes can lead to targeted therapeutic effects. For instance, PDE3 inhibitors are known for their inotropic and antiplatelet actions, PDE4 inhibitors are pursued for their anti-inflammatory properties, and PDE5 inhibitors are widely used for the treatment of erectile dysfunction.[2][6]
Signaling Pathway of PDE Inhibition
Caption: Signaling pathway of phosphodiesterase (PDE) inhibition by this compound derivatives.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific data for this compound derivatives are not publicly available, we can infer potential SAR from related aminopyrazole and pyrazolopyridine PDE inhibitors. The following table summarizes the inhibitory activities of representative compounds from the literature against various PDE isoenzymes.
| Compound ID | Core Structure | R1 | R2 | Target PDE | IC50 (nM) | Reference |
| A1 | Pyrazolopyridine | -CH3 | -CONH2 | PDE4 | 150 | [7] |
| A2 | Pyrazolopyridine | -C2H5 | -CONH2 | PDE4 | 98 | [7] |
| B1 | Pyrazolopyrimidine | -H | -Ph | PDE5 | 50 | [1] |
| B2 | Pyrazolopyrimidine | -CH3 | -Ph | PDE5 | 25 | [1] |
| C1 | Aminopyrazole | -H | -Indole | MK-2 | 283 | [8] |
This table is a representative summary based on data for related compound classes and is intended for illustrative purposes.
From the analysis of related compounds, several SAR trends can be hypothesized for novel this compound derivatives:
-
Amino Group: The position and substitution of the amino group are critical for activity and selectivity.
-
Core Modifications: Alterations to the imidazopyridine core can influence potency and physicochemical properties.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the sulmazole scaffold can significantly impact PDE isoenzyme selectivity.
Experimental Protocols
The following is a detailed methodology for a typical in vitro phosphodiesterase inhibition assay, which would be a crucial first step in evaluating novel this compound derivatives.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific human recombinant PDE isoenzymes.
2. Materials:
- Human recombinant PDE enzymes (e.g., PDE3A, PDE4B, PDE5A)
- [3H]-cAMP or [3H]-cGMP as substrate
- Snake venom nucleotidase
- Scintillation cocktail
- Test compounds (this compound derivatives)
- Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)
- 96-well microplates
- Scintillation counter
3. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer, the test compound dilution, and the PDE enzyme solution.
- Initiate the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.
- Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stopping reagent (e.g., 0.2 M HCl).
- Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
- Incubate the plate at 37°C for 10 minutes.
- Add a slurry of anion-exchange resin to bind the unreacted substrate.
- Centrifuge the plate to pellet the resin.
- Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value using a non-linear regression analysis.
Experimental Workflow for PDE Inhibitor Drug Discovery
Caption: A typical workflow for the discovery and development of novel PDE inhibitors.
Other Potential Biological Activities
While PDE inhibition is the most probable mechanism of action for this compound derivatives, the aminopyrazole scaffold is known to interact with a variety of other biological targets. Therefore, it is plausible that these novel compounds could exhibit additional pharmacological effects. For example, various aminopyrazole derivatives have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.[9] Further screening against a broader panel of biological targets would be necessary to fully elucidate the pharmacological profile of these compounds.
Conclusion
Novel this compound derivatives represent a promising class of compounds for the development of new therapeutics, particularly as phosphodiesterase inhibitors. By leveraging the known pharmacology of sulmazole and related aminopyrazole analogs, a focused drug discovery program can be initiated to synthesize and evaluate these compounds for a range of potential applications, including cardiovascular diseases, inflammatory disorders, and beyond. The experimental protocols and workflows outlined in this guide provide a solid foundation for the preclinical evaluation of these novel chemical entities.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Preliminary Toxicity Profile of 6-Aminosulmazole: A Methodological Framework
Disclaimer: As of October 2025, publicly available data on the specific toxicity profile of 6-Aminosulmazole is limited. This document therefore outlines a comprehensive methodological framework for establishing such a profile, in line with industry standards and regulatory expectations. The experimental designs and data presentation formats described herein are based on established practices in preclinical safety assessment for novel pharmaceutical compounds.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a structured approach to evaluating the potential toxicity of this compound, encompassing in vitro and in vivo methodologies.
Executive Summary
A thorough evaluation of a new chemical entity's toxicity is paramount for its potential development as a therapeutic agent. This process involves a tiered approach, beginning with in vitro assays to identify potential hazards, followed by in vivo studies to understand the compound's effects in a whole-organism context. Key areas of investigation include acute toxicity, genotoxicity, and target organ toxicity, with a particular focus on cardiotoxicity given the pharmacological class of related compounds. This guide will detail the requisite experimental protocols and data interpretation strategies to construct a robust preliminary toxicity profile for this compound.
Data Presentation: A Framework for Quantitative Analysis
To facilitate clear interpretation and comparison of toxicological data, all quantitative results should be summarized in tabular format. The following tables provide a template for organizing the anticipated data from the proposed studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC50 (µM) [95% CI] |
| HepG2 | MTT | Cell Viability | 0.1 - 1000 | TBD |
| HEK293 | LDH | Membrane Integrity | 0.1 - 1000 | TBD |
| Cardiomyocytes | AlamarBlue | Cell Viability | 0.1 - 1000 | TBD |
TBD: To Be Determined; CI: Confidence Interval
Table 2: In Vitro Genotoxicity Assessment of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µ g/plate or µM) | Result (Mutagenic/Clastogenic) |
| Ames Test | S. typhimurium (TA98, TA100, etc.) | With & Without | TBD | TBD |
| Mouse Lymphoma Assay (MLA) | L5178Y tk+/- cells | With & Without | TBD | TBD |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With & Without | TBD | TBD |
Table 3: Acute In Vivo Toxicity of this compound in Rodents
| Species/Strain | Route of Administration | Dose (mg/kg) | Observation Period | Key Clinical Signs | LD50 (mg/kg) [95% CI] |
| Sprague-Dawley Rat | Oral | TBD | 14 days | TBD | TBD |
| CD-1 Mouse | Intravenous | TBD | 14 days | TBD | TBD |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of toxicity studies. The following sections outline the methodologies for key experiments.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in various cell lines.
Methodology:
-
Cell Culture: Human hepatoma (HepG2), human embryonic kidney (HEK293), and induced pluripotent stem cell-derived cardiomyocytes will be cultured under standard conditions.
-
Compound Treatment: Cells will be seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.1 to 1000 µM) for 24 to 72 hours.
-
Viability Assessment:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Assay: Quantifies lactate dehydrogenase release as an indicator of membrane damage.
-
AlamarBlue Assay: Assesses metabolic activity.
-
-
Data Analysis: IC50 values will be calculated using a non-linear regression analysis of the concentration-response curves.
In Vitro Genotoxicity Battery
A standard battery of in vitro tests is recommended to assess the mutagenic and clastogenic potential of a compound.
Objective: To evaluate the ability of this compound to induce gene mutations in bacteria.
Methodology:
-
Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) will be used.
-
Metabolic Activation: The assay will be conducted with and without a liver S9 fraction to assess the genotoxicity of both the parent compound and its metabolites.
-
Procedure: Bacteria will be exposed to various concentrations of this compound on minimal glucose agar plates.
-
Endpoint: The number of revertant colonies will be counted, and a compound is considered mutagenic if it induces a dose-dependent increase in revertants.
Objective: To detect gene mutations and clastogenic events at the thymidine kinase (tk) locus in mammalian cells.
Methodology:
-
Cell Line: L5178Y tk+/- mouse lymphoma cells will be utilized.
-
Treatment: Cells will be exposed to this compound with and without S9 metabolic activation.
-
Selection: Following treatment, cells will be cultured in the presence of trifluorothymidine (TFT) to select for tk-deficient mutants.
-
Endpoint: Mutation frequency and the size of mutant colonies (indicating clastogenic vs. point mutation events) will be determined.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Tiered approach for establishing the preliminary toxicity profile of this compound.
Structure-Activity Relationship of 6-Aminosulmazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-aminosulmazole analogs, a class of compounds with potential cardiotonic and phosphodiesterase (PDE) inhibitory activity. While specific SAR data for a comprehensive series of this compound analogs is not extensively available in the public domain, this document synthesizes information from studies on the parent compound, sulmazole, and related imidazo[1,2-a]pyridine derivatives. This guide covers the underlying mechanism of action, including its dual role as a PDE inhibitor and an adenosine A1 receptor antagonist, detailed experimental protocols for assessing biological activity, and a discussion of the structural features influencing potency and selectivity.
Introduction
Sulmazole (AR-L 115 BS) is a cardiotonic agent belonging to the imidazo[1,2-a]pyridine class of compounds. Its positive inotropic effect is attributed to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This increase is primarily achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. However, research has revealed a more complex mechanism of action for sulmazole, which also involves antagonism of the adenosine A1 receptor and functional blockade of the inhibitory G-protein (Gi).[2] This multi-target profile distinguishes sulmazole and its analogs from other cardiotonic agents and presents unique opportunities and challenges for drug design.
The 6-amino substitution on the imidazo[1,2-a]pyridine core is a key feature of sulmazole. Understanding how modifications to this and other positions on the scaffold affect its biological activity is crucial for the development of novel analogs with improved therapeutic profiles, such as enhanced potency, selectivity for specific PDE isoforms, and reduced side effects.
Mechanism of Action
The cardiotonic effects of this compound analogs are primarily mediated by an increase in intracellular cAMP in cardiomyocytes. This is achieved through a dual mechanism:
-
Phosphodiesterase (PDE) Inhibition: Sulmazole is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoforms. By blocking the action of these enzymes, the degradation of cAMP to AMP is reduced, leading to an accumulation of cAMP.
-
Adenosine A1 Receptor Antagonism and Gi Protein Inhibition: Sulmazole acts as a competitive antagonist at the adenosine A1 receptor.[2] Activation of this receptor by endogenous adenosine normally leads to the inhibition of adenylyl cyclase via the inhibitory G-protein (Gi), thereby reducing cAMP production. By blocking this receptor, sulmazole disinhibits adenylyl cyclase, contributing to increased cAMP levels.[2] Furthermore, sulmazole has been shown to functionally block the Gi protein itself.[2]
The elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. This results in an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum, leading to a stronger force of contraction (positive inotropic effect).
dot
References
- 1. Differential effects of sulmazole (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Aminosulmazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Aminosulmazole, a compound of interest in pharmaceutical research. Due to the limited availability of published spectroscopic data for this compound, this document presents predicted data based on the known chemical structure and spectroscopic characteristics of analogous compounds containing aromatic amine and sulfonamide functionalities. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data.
Chemical Structure of this compound
This compound is characterized by a sulfamoylphenyl-amino-methyl-imidazolone core. The key functional groups that dictate its spectroscopic behavior are the primary aromatic amine (-NH₂), the sulfonamide (-SO₂NH-), the substituted phenyl ring, and the imidazolone ring. Understanding this structure is fundamental to interpreting the spectral data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from established spectral data of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit signals corresponding to the aromatic protons, the amine protons, and protons on the imidazolone ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 6.5 - 8.0 | Doublet, Triplet, or Multiplet | The exact shifts and multiplicities will depend on the substitution pattern and coupling with neighboring protons. |
| Amine (NH₂) Protons | 5.0 - 6.0 | Broad Singlet | The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange. This signal may disappear upon D₂O exchange.[1] |
| Sulfonamide (SO₂NH) Proton | 8.0 - 10.0 | Singlet | The chemical shift can be variable and is dependent on the solvent and concentration. |
| Imidazolone Ring Protons | Specific shifts dependent on substitution | Singlet, Doublet, or Multiplet | The chemical shifts will be influenced by the adjacent functional groups. |
| Methyl Protons (if present) | ~2.5 | Singlet | If a methyl group is present on the imidazolone or phenyl ring. |
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule.
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Carbons | 110 - 150 | Carbons attached to the amino group will be more shielded (lower ppm), while carbons attached to the sulfonyl group will be more deshielded (higher ppm).[2][3][4] |
| Carbonyl Carbon (Imidazolone) | 160 - 180 | The carbonyl carbon is typically found in this downfield region. |
| Imidazolone Ring Carbons | 115 - 140 | The chemical shifts will vary based on their position within the heterocyclic ring. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data is presented in wavenumbers (cm⁻¹).
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| N-H (Primary Amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching (often two bands).[1][2][5][6] |
| N-H (Sulfonamide) | 3200 - 3300 | Medium | Stretching. |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching. |
| C=O (Imidazolone) | 1680 - 1720 | Strong | Stretching. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching. |
| S=O (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Strong | Asymmetric and symmetric stretching.[7] |
| C-N | 1250 - 1350 | Medium | Stretching.[2] |
Mass Spectrometry (MS)
Mass spectrometry of this compound, likely using a soft ionization technique like Electrospray Ionization (ESI), would provide information on its molecular weight and fragmentation pattern.
| Analysis Type | Predicted m/z Value | Notes |
| Molecular Ion (M+H)⁺ | Calculated Molecular Weight + 1 | The protonated molecular ion is expected to be the base peak in ESI-MS. |
| Key Fragment 1 | Loss of SO₂ (M+H - 64)⁺ | A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide.[8] |
| Key Fragment 2 | Cleavage of the sulfonamide bond | Fragmentation at the S-N bond is a characteristic pathway for sulfonamides.[9][10] |
| Other Fragments | Dependent on the full structure | Further fragmentation of the imidazolone and phenyl rings would provide additional structural information. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak or TMS.
-
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the finely ground this compound sample into the agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[7][9]
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[11]
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[12]
-
The final spectrum should be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
Syringe pump or liquid chromatography system for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable high-purity solvent.
-
-
Instrument Setup:
-
Set up the ESI-MS instrument in positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[13]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or LC system.
-
Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecular ion [M+H]⁺.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan spectrum to determine the accurate mass of the molecular ion.
-
Interpret the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.
-
Visualization of Analytical Workflows
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and structural information.
References
- 1. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermodynamic Stability of 6-Aminosulmazole
Executive Summary
This technical guide addresses the thermodynamic stability of 6-Aminosulmazole. Initial literature searches revealed that while this compound is a recognized derivative of the cardiotonic agent Sulmazole, there is a significant lack of publicly available data specifically pertaining to its thermodynamic stability. No quantitative data from differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), degradation kinetics, or polymorphism studies for this compound could be identified.
Consequently, this guide provides a comprehensive overview of the known physicochemical properties and mechanism of action of the parent compound, Sulmazole, to offer a relevant contextual framework. Furthermore, it outlines standardized experimental protocols and workflows for assessing the thermodynamic stability of a pharmaceutical compound like this compound, intended to guide researchers in future stability studies. This includes generalized methodologies for DSC and TGA and a visual representation of a typical stability assessment workflow. Additionally, a diagram illustrating the known signaling pathway of Sulmazole is provided to aid in understanding its biological activity.
Introduction to this compound and Sulmazole
This compound is a derivative of Sulmazole, an imidazopyridine compound that has been investigated for its cardiotonic properties. Sulmazole and its analogues have been studied for their potential in treating heart failure. The stability of such compounds is a critical parameter in drug development, influencing their shelf-life, formulation, and ultimately, their safety and efficacy.
While data on this compound is scarce, understanding the properties of the parent compound, Sulmazole, is a crucial first step. Sulmazole has been shown to act as a phosphodiesterase inhibitor and an A1 adenosine receptor antagonist.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances cardiac contractility.[3][4]
Physicochemical and General Stability Data of Sulmazole
Due to the absence of specific data for this compound, the following table summarizes the available information for the parent compound, Sulmazole. These properties provide a foundational understanding that can inform initial stability assessments of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃N₃O₂S | [2] |
| Molecular Weight | 287.34 g/mol | [2] |
| Appearance | Crystalline solid, white to off-white powder | N/A |
| Melting Point | 204.0°C | N/A |
| Boiling Point | 577.7°C at 760 mmHg | N/A |
| Water Solubility | 1.25 mg/mL | N/A |
| General Stability | Stable under recommended storage conditions. | N/A |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | N/A |
Signaling Pathway of Sulmazole
The primary mechanism of action for Sulmazole involves the modulation of intracellular signaling cascades that regulate cardiac muscle contraction. A key aspect of this is its role as both a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. The following diagram illustrates this signaling pathway.
General Workflow for Thermodynamic Stability Assessment
For a new compound like this compound, a systematic approach is required to evaluate its thermodynamic stability. This workflow ensures that all critical stability-indicating parameters are assessed, which is essential for regulatory submissions and for defining storage and handling conditions.
Experimental Protocols for Key Stability Studies
The following sections detail generalized experimental protocols for DSC and TGA, which are central to assessing the thermodynamic stability of a pharmaceutical compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into an aluminum DSC pan.
-
Crucible Sealing: Crimp the pan with an aluminum lid. For hermetic sealing to prevent solvent loss, use a hermetic pan and lid. A pinhole may be made in the lid to allow for the escape of volatiles if desired.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (of the same type) into the DSC cell.
-
Set the instrument to purge with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, typically 2°C/min to 10°C/min, to a final temperature well above the melting point.[5]
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔH).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Methodology:
-
Sample Preparation: Place 5-10 mg of the this compound powder into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA's high-precision balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.[6]
-
-
Thermal Program:
-
Heat the sample at a constant rate, such as 10°C/min, from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600°C).[7]
-
-
Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The temperature at which a significant percentage of mass is lost (e.g., 5% or Td₅) is often reported as the decomposition temperature.
Conclusion
While a detailed thermodynamic stability profile for this compound is not currently available in the public domain, this guide provides a foundational framework for researchers and drug development professionals. By leveraging the information available for the parent compound, Sulmazole, and by following the standardized workflows and experimental protocols outlined herein, a comprehensive stability assessment of this compound can be systematically undertaken. Such studies are imperative to ensure the quality, safety, and efficacy of this potential therapeutic agent. Future research is needed to generate specific data for this compound to fill the current knowledge gap.
References
- 1. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulmazole - Wikipedia [en.wikipedia.org]
- 3. jacc.org [jacc.org]
- 4. Buy Sulmazole | 73384-60-8 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. aurigaresearch.com [aurigaresearch.com]
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of a Research Compound for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of an optimal concentration for a test compound is a critical first step in any cell-based assay. This concentration should elicit the desired biological effect without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint. These application notes provide a general framework and detailed protocols for determining the optimal concentration of a research compound, referred to herein as "Test Compound," for use in cell culture assays. Due to the lack of specific scientific literature on "6-Aminosulmazole," the following protocols are generalized for any novel or uncharacterized compound.
Data Presentation: Summarizing Quantitative Data
Effective data management is crucial for determining a compound's optimal concentration. The following table provides a template for summarizing quantitative data from a typical dose-response experiment.
Table 1: Example Data Summary from a Dose-Response Experiment
| Test Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) | Target Inhibition (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 | 5.1 ± 1.3 | 0 ± 2.5 |
| 0.1 | 98.5 ± 3.9 | 5.5 ± 1.1 | 15.2 ± 3.1 |
| 1 | 95.2 ± 5.1 | 8.2 ± 2.0 | 45.8 ± 5.7 |
| 10 | 70.1 ± 6.3 | 25.6 ± 4.5 | 85.3 ± 6.2 |
| 50 | 45.8 ± 5.9 | 60.3 ± 7.1 | 92.1 ± 4.9 |
| 100 | 20.3 ± 3.8 | 85.2 ± 6.8 | 95.4 ± 3.3 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of a test compound.
Protocol: Cell Seeding for Dose-Response Assays
A consistent cell number is critical for reproducible results.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear, flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
Adherent cells of interest
Procedure:
-
Grow cells to approximately 80-90% confluency in a T-75 flask.
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Protocol: Determining Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[1]
Materials:
-
Cells seeded in a 96-well plate (from Protocol 2.1)
-
Test Compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
Lysis Buffer (e.g., 10X)
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
Sterile, opaque-walled 96-well assay plates
Procedure:
-
Prepare serial dilutions of the Test Compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle-only control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared Test Compound dilutions.
-
Include control wells:
-
No-cell control: Medium only.
-
Vehicle control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest compound concentration.
-
Maximum LDH release control: Cells treated with Lysis Buffer 45 minutes before the assay endpoint.[1]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new, opaque-walled 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula:
-
% Cytotoxicity = 100 x [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)]
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a research compound.
Caption: Hypothetical signaling pathway with a test compound inhibiting MEK.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for determining the optimal concentration of a test compound.
Caption: Workflow for determining the optimal concentration of a test compound.
References
Application Notes and Protocols: Evaluation of 6-Aminosulmazole in a Murine Model of Cardiac Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 6-Aminosulmazole, a putative therapeutic agent for cardiac disease, using a murine model of cardiac hypertrophy. The protocols detailed below describe the induction of cardiac hypertrophy using isoproterenol, the administration of the test compound, and the subsequent assessment of cardiac function and remodeling. While specific data on this compound in this context is not yet publicly available, these guidelines offer a robust methodology for its investigation as a potential phosphodiesterase (PDE) inhibitor or a compound with alternative cardioprotective mechanisms.
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload or other stimuli, but can progress to heart failure.[1] Murine models are instrumental in understanding the pathophysiology of this condition and for the preclinical assessment of novel therapeutics.[1] The isoproterenol-induced cardiac hypertrophy model is a well-established and reproducible method that mimics the effects of excessive beta-adrenergic stimulation, a key contributor to cardiac pathology.[1][2]
These protocols will guide the researcher through the experimental setup, data collection, and analysis necessary to evaluate the potential of this compound to ameliorate cardiac hypertrophy and dysfunction in a murine model.
Experimental Protocols
Isoproterenol-Induced Cardiac Hypertrophy Model
This protocol describes the induction of cardiac hypertrophy in mice using continuous isoproterenol infusion via osmotic minipumps.[1][2]
Materials:
-
8-10 week old male C57BL/6J mice
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 1002 or 2004)
-
Surgical instruments (forceps, scissors, wound clips)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Sterile gauze and swabs
-
70% ethanol
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Isoproterenol and Pump Preparation:
-
In a sterile environment, dissolve isoproterenol in sterile saline to the desired concentration. A commonly used dose is 30 mg/kg/day.[1]
-
The final concentration will depend on the pump flow rate and the average weight of the mice.
-
Fill the osmotic minipumps with the isoproterenol solution or sterile saline (for the vehicle control group) according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours.
-
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the fur from the dorsal scapular region.
-
Disinfect the surgical site with 70% ethanol and povidone-iodine.
-
Make a small subcutaneous incision (approximately 1 cm) in the shaved area.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a subcutaneous injection of an analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg) for post-operative pain relief.
-
Monitor the mouse during recovery until it is fully ambulatory.
-
-
Treatment Groups:
-
Sham Group: Mice undergo the surgical procedure, but the osmotic pump contains only sterile saline.
-
Isoproterenol (ISO) Group: Mice receive a continuous infusion of isoproterenol.
-
ISO + this compound Group(s): Mice receive a continuous infusion of isoproterenol and are treated with this compound at various doses. The administration route for this compound (e.g., oral gavage, intraperitoneal injection) and the treatment duration should be determined based on its pharmacokinetic properties.
-
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive technique used to assess cardiac structure and function.[3]
Materials:
-
High-frequency ultrasound system with a cardiac probe (e.g., 30-40 MHz)
-
Anesthesia (isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (1-2% to maintain a heart rate of 400-500 bpm).[3]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[4]
-
Attach the paws to ECG electrodes to monitor heart rate.[3]
-
Remove the fur from the chest area using a depilatory cream.
-
Apply a layer of ultrasound gel to the chest.[3]
-
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Acquire images to visualize the left ventricle (LV), aorta, and mitral valve.
-
Parasternal Short-Axis (PSAX) View: Obtain images at the level of the papillary muscles to measure LV dimensions.
-
M-mode Imaging: From the PSAX view, acquire M-mode images to measure LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[5]
-
-
Data Analysis:
-
Calculate the following parameters from the M-mode measurements:
-
Ejection Fraction (EF%): A measure of systolic function.
-
Fractional Shortening (FS%): Another indicator of systolic function.
-
Left Ventricular Mass (LV Mass): An index of cardiac hypertrophy.
-
-
Data Presentation
Quantitative data should be organized into tables for clear comparison between experimental groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham | Isoproterenol (ISO) | ISO + this compound (Low Dose) | ISO + this compound (High Dose) |
| Heart Rate (bpm) | ||||
| LVIDd (mm) | ||||
| LVIDs (mm) | ||||
| LV Wall Thickness, diastole (mm) | ||||
| LV Wall Thickness, systole (mm) | ||||
| EF (%) | ||||
| FS (%) | ||||
| LV Mass (mg) |
Table 2: Gravimetric and Biomarker Data
| Parameter | Sham | Isoproterenol (ISO) | ISO + this compound (Low Dose) | ISO + this compound (High Dose) |
| Body Weight (g) | ||||
| Heart Weight (mg) | ||||
| Heart Weight / Body Weight Ratio (mg/g) | ||||
| Lung Weight (mg) | ||||
| Plasma ANP levels (pg/mL) | ||||
| Plasma BNP levels (pg/mL) |
Visualizations
Experimental Workflow
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Video: Murine Fetal Echocardiography [jove.com]
- 5. youtube.com [youtube.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Aminosulmazole
Application Note:
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Aminosulmazole. The method utilizes a C18 column with UV detection, providing a reliable and efficient analytical procedure suitable for research, quality control, and drug development applications. The protocol outlined herein has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]
Introduction
This compound is a primary aromatic amine of interest in pharmaceutical research. Accurate and precise quantification is crucial for its development and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of pharmaceutical compounds. This document provides a detailed protocol for a validated RP-HPLC method for the determination of this compound. The method is based on established principles for the analysis of aromatic amines and has been tailored for this specific compound.[5][6][7]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]
-
Solvents: HPLC grade acetonitrile, methanol, and water are required.
-
Reagents: Analytical grade phosphoric acid and this compound reference standard are necessary.
Chromatographic Conditions
The separation is achieved using an isocratic elution on a C18 column. The mobile phase composition and other chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][8]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution, and a solution spiked with this compound. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms demonstrates the specificity of the method.
Linearity
Linearity was assessed by injecting six different concentrations of this compound (e.g., 5, 10, 20, 30, 40, 50 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Accuracy
Accuracy was determined by the percent recovery method. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess inter-day variability. The results are expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Data Presentation
The following tables summarize the hypothetical data obtained during the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 152345 |
| 10 | 305123 |
| 20 | 610567 |
| 30 | 915890 |
| 40 | 1221456 |
| 50 | 1526789 |
| Regression Equation | y = 30450x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 24 | 23.8 | 99.2% |
| 100% | 30 | 30.2 | 100.7% |
| 120% | 36 | 35.8 | 99.4% |
| Mean Recovery | 99.8% |
Table 3: Precision Data
| Precision Type | %RSD (n=6) |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.25% |
Table 4: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.8% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The described RP-HPLC method is rapid, simple, and reliable for the quantification of this compound. The validation results confirm that the method is accurate, precise, linear, and specific over the analyzed concentration range. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the analysis of this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. biopharminternational.com [biopharminternational.com]
No Information Available on 6-Aminosulmazole in Neuroscience Research
Following a comprehensive review of scientific literature and chemical databases, no information was found regarding the application of a compound identified as "6-Aminosulmazole" in the field of neuroscience research.
Extensive searches for "this compound" and potential variations of this name have not yielded any relevant publications, experimental protocols, or data related to its mechanism of action or use in neurological studies. This suggests that the compound may be known by a different name, is a novel or proprietary substance not yet described in publicly accessible literature, or the provided name may be inaccurate.
Due to the complete absence of foundational data, it is not possible to generate the requested Application Notes and Protocols. The creation of detailed experimental methodologies, quantitative data tables, and signaling pathway diagrams requires existing research from which to draw.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and any associated identifiers, such as a CAS number or IUPAC name, to facilitate a more targeted and potentially successful literature search. Without such information, no further details can be provided on its purported role in neuroscience.
6-Aminosulmazole as a Positive Inotropic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 6-Aminosulmazole and its parent compound, Sulmazole (AR-L 115 BS), as positive inotropic agents. The information is intended to guide research and development efforts in the field of cardiovascular pharmacology.
Application Notes
Introduction
This compound is a derivative of Sulmazole, a compound recognized for its positive inotropic and vasodilatory effects. These agents belong to a class of drugs that increase the force of myocardial contraction, offering potential therapeutic benefits in conditions such as congestive heart failure. The primary mechanism of action for Sulmazole is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This, in turn, enhances calcium influx and sensitizes contractile proteins to calcium, resulting in a more forceful contraction of the heart muscle. Additionally, Sulmazole has been shown to act as an A1 adenosine receptor antagonist.[1][3]
Mechanism of Action
The positive inotropic effect of this compound is believed to be mediated through a multi-faceted mechanism, primarily inherited from its parent compound, Sulmazole. The key pathways include:
-
Phosphodiesterase (PDE) Inhibition: Sulmazole is a non-selective PDE inhibitor. By inhibiting the breakdown of cAMP, it increases its intracellular concentration in cardiomyocytes.
-
Increased cAMP Levels: Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins involved in cardiac contraction.
-
Enhanced Calcium Cycling: PKA-mediated phosphorylation of L-type calcium channels increases calcium influx during the action potential. It also enhances the reuptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, leading to improved relaxation and a stronger subsequent contraction.
-
A1 Adenosine Receptor Antagonism: Sulmazole also acts as a competitive antagonist of A1 adenosine receptors.[1][3] This action can contribute to its overall effect on cardiac function.
Pharmacological Effects
-
Positive Inotropy: Increases the force of myocardial contraction, leading to an increased cardiac output.
-
Vasodilation: Exhibits vasodilatory properties, which can reduce both preload and afterload on the heart, improving overall cardiac efficiency.
-
Chronotropy: The effects on heart rate can be variable.
Quantitative Data
The following tables summarize the quantitative data available for Sulmazole (AR-L 115 BS), which serves as a reference for the expected activity of this compound.
Table 1: In Vitro Efficacy of Sulmazole
| Parameter | Value | Species/Tissue | Reference |
| Positive Inotropic Effect (Contractile Amplitude Increase) | 38 +/- 7% | Rat Isolated Ventricular Cardiomyocytes | [2] |
| A1 Adenosine Receptor Antagonism (EC50) | 11-909 µM | Rat Adipocyte Membranes | [1] |
Table 2: In Vivo Hemodynamic Effects of Sulmazole in Patients with Heart Failure
| Parameter | Change | Infusion Details | Patient Group | Reference |
| Cardiac Index | Increased by 45% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Chronic Decompensation | [4] |
| Cardiac Index | Increased by 40% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Acute Myocardial Infarction | [4] |
| Pulmonary Capillary Wedge Pressure | Decreased by 32% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Chronic Decompensation | [4] |
| Pulmonary Capillary Wedge Pressure | Decreased by 30% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Acute Myocardial Infarction | [4] |
| Right Atrial Pressure | Decreased by 51% (p < 0.005) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Chronic Decompensation | [4] |
| Total Systemic Resistance | Decreased by 32% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Chronic Decompensation | [4] |
| Total Systemic Resistance | Decreased by 34% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Acute Myocardial Infarction | [4] |
| Heart Rate | Increased by 17% (p < 0.001) | 0.5 mg/kg bolus + 1.4 mg/min infusion for 24h | Acute Myocardial Infarction | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Positive Inotropic Effects in Isolated Papillary Muscle
Objective: To determine the effect of this compound on the contractility of isolated cardiac muscle.
Materials:
-
Isolated papillary muscle from a suitable animal model (e.g., rat, rabbit, guinea pig).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Force transducer and data acquisition system.
-
Organ bath with temperature control and stimulating electrodes.
Procedure:
-
Euthanize the animal according to approved ethical protocols.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Dissect the left ventricle to isolate a suitable papillary muscle.
-
Mount the muscle vertically in the organ bath containing Krebs-Henseleit solution at 37°C, with one end attached to a fixed hook and the other to a force transducer.
-
Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the bathing solution.
-
Record baseline contractile force.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Record the changes in developed force, rate of contraction (+dF/dt), and rate of relaxation (-dF/dt).
-
At the end of the experiment, wash out the drug to observe recovery.
Data Analysis: Construct a concentration-response curve and calculate the EC50 value for the positive inotropic effect.
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified cardiac phosphodiesterase enzyme.
-
[3H]-cAMP (radiolabeled substrate).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare reaction mixtures containing assay buffer, purified PDE enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixtures for a short period at 30°C.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by boiling the samples.
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the samples to pellet the resin.
-
Transfer an aliquot of the supernatant containing [3H]-adenosine to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: In Vivo Hemodynamic Assessment in an Animal Model of Heart Failure
Objective: To evaluate the in vivo hemodynamic effects of this compound.
Materials:
-
Anesthetized animal model of heart failure (e.g., rodent or larger mammal).
-
Pressure-volume catheter for left ventricular measurements.
-
Catheter for arterial blood pressure measurement.
-
Data acquisition and analysis system.
-
This compound solution for intravenous administration.
-
Ventilator and physiological monitoring equipment.
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Surgically expose the carotid artery and insert a catheter for arterial blood pressure measurement.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery or apex.
-
Allow the animal to stabilize and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, left ventricular systolic and end-diastolic pressure, dP/dtmax, and dP/dtmin.
-
Administer this compound intravenously as a bolus followed by a continuous infusion.
-
Record hemodynamic parameters continuously throughout the infusion period.
-
Monitor for any adverse effects.
Data Analysis: Analyze the changes in hemodynamic parameters from baseline at different time points during and after drug administration.
Visualizations
References
- 1. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotonic actions of selective phosphodiesterase inhibitors in rat isolated ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 4. [Sulmazole: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Sulmazole (6-Aminosulmazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (also known as AR-L 115 BS) is a novel cardiotonic agent with positive inotropic and vasodilatory properties. Unlike traditional inotropic agents that primarily rely on beta-adrenergic stimulation or phosphodiesterase (PDE) inhibition, Sulmazole exhibits a distinct mechanism of action, making it a compound of significant interest for cardiovascular research and drug development. These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy and safety of Sulmazole.
Mechanism of Action
Sulmazole's primary mechanism of action involves a dual modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. It acts as a competitive antagonist of the A1 adenosine receptor and functionally blocks the inhibitory guanine nucleotide-binding protein (Gi).[1] This disinhibition of adenylyl cyclase leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility. While it has some PDE inhibitory effects, a significant portion of its cardiotonic action is attributed to its effects on the A1 adenosine receptor and Gi protein.[1]
Signaling Pathway
Caption: Sulmazole's Mechanism of Action in Cardiomyocytes.
Data Presentation
Table 1: In Vivo Dose Ranges of Sulmazole in Animal Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects |
| Guinea Pig | Intravenous (bolus) | 0.1 - 10.0 | Increased ventricular dP/dt, reduced diastolic blood pressure, small increases in heart rate. |
| Dog | Intravenous (bolus) | 0.1 - 10.0 | Increased ventricular dP/dt, reduced diastolic blood pressure, small increases in heart rate. |
| Primate | Intravenous (bolus) | 0.001 - 1.0 | Increased ventricular dP/dt, reduced diastolic blood pressure, small increases in heart rate. |
Note: The provided dose ranges are based on available literature. It is crucial to perform dose-response studies in the specific animal model and disease state being investigated.
Table 2: Pharmacokinetic Parameters of Sulmazole in Dogs
| Parameter | Value | Notes |
| Pharmacokinetics | Nonlinear | Zero-order kinetics observed at doses in the 2-15 mg/kg range.[2] |
| First-order, two-compartment model | Applicable at a lower intravenous dose of 0.7 mg/kg.[2] | |
| Plasma Protein Binding | 40.8 ± 1.0% | Concentration independent.[2] |
| Renal Excretion | Negligible (0.5 - 2%) | For unchanged drug and its major metabolite.[2] |
Experimental Protocols
Dose-Response Study for Cardiovascular Effects
Objective: To determine the dose-dependent effects of Sulmazole on key cardiovascular parameters.
Animal Model: Male Wistar rats (250-300g) are a suitable initial model.
Methodology:
-
Animal Preparation: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane). Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Insert a pressure-volume catheter into the left ventricle for measuring cardiac function.
-
Drug Preparation: Dissolve Sulmazole in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent if necessary). Prepare a range of concentrations to administer doses from 0.1 to 10 mg/kg.
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation.
-
Record baseline cardiovascular parameters for 15 minutes.
-
Administer the vehicle control intravenously and record data for 30 minutes.
-
Administer ascending doses of Sulmazole intravenously as a bolus, with a sufficient washout period between doses if the study design is within-subject, or use separate groups of animals for each dose.
-
Continuously record blood pressure, heart rate, left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rate of pressure rise and fall (dP/dtmax and dP/dtmin).
-
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each dose. Plot dose-response curves to determine the ED50 for the primary efficacy endpoints.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Sulmazole in the chosen animal model.
Animal Model: Beagle dogs are a suitable model given the existing data.[2]
Methodology:
-
Animal Preparation: Acclimatize dogs to the study conditions. Place an intravenous catheter for drug administration and blood sampling.
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of Sulmazole (e.g., 0.7 mg/kg).[2]
-
Oral (PO) Group: Administer a single oral dose of Sulmazole (dose to be determined based on expected bioavailability).
-
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of Sulmazole and its major metabolites using a validated analytical method such as HPLC with fluorimetric detection.[2]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters including clearance, volume of distribution, half-life, and for the oral group, Cmax, Tmax, and bioavailability.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Sulmazole.
Conclusion
These application notes provide a framework for the in vivo investigation of Sulmazole. Due to its unique mechanism of action, careful and detailed preclinical studies are essential to fully characterize its therapeutic potential and safety profile. Researchers should adapt these protocols to their specific research questions and adhere to all relevant animal welfare guidelines. The nonlinear pharmacokinetics of Sulmazole at higher doses necessitates careful dose selection and interpretation of results.[2]
References
"preparation of 6-Aminosulmazole stock solutions for experiments"
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Sulmazole (formerly misidentified as 6-Aminosulmazole) for in vitro and in vivo experimental applications. Sulmazole is a phosphodiesterase 3 (PDE3) inhibitor and an A1 adenosine receptor antagonist, making it a valuable tool for research in cardiovascular and cellular signaling pathways. Adherence to these guidelines will ensure the accuracy, reproducibility, and reliability of experimental results.
Introduction
Sulmazole (AR-L 115) is a cardiotonic agent with positive inotropic and vasodilatory properties. Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3) and the antagonism of the A1 adenosine receptor. Both actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various cellular functions. Accurate preparation of Sulmazole stock solutions is critical for obtaining reliable and reproducible experimental data. This document outlines the necessary procedures for preparing stock solutions in common laboratory solvents and provides recommendations for their storage and use.
Sulmazole: Chemical and Physical Properties
Proper handling and solution preparation require an understanding of the fundamental properties of Sulmazole.
| Property | Value |
| Chemical Name | 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine |
| Synonyms | AR-L 115, Vardax |
| CAS Number | 84203-09-8 |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol [1] |
| Appearance | Crystalline solid |
Solubility Data
The choice of solvent is crucial for preparing a stable and effective stock solution. The solubility of Sulmazole in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Water | 1.25 mg/mL | Limited aqueous solubility. |
| Ethanol | Moderately soluble | Can be used for some applications, but may not be suitable for high concentrations. |
Note: It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of a 10 mM Sulmazole Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Sulmazole in DMSO, a widely used concentration for in vitro studies.
Materials:
-
Sulmazole powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of Sulmazole:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 287.34 g/mol x 1000 mg/g = 2.8734 mg
-
-
-
Weigh the Sulmazole powder:
-
Carefully weigh out approximately 2.87 mg of Sulmazole powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Sulmazole powder.
-
-
Dissolve the compound:
-
Vortex the tube until the Sulmazole is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
For most cell-based assays, the high concentration of DMSO in the stock solution can be toxic. Therefore, it is essential to dilute the stock solution to a final working concentration with an appropriate aqueous buffer or cell culture medium.
Procedure:
-
Determine the final desired concentration of Sulmazole for your experiment.
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution:
-
Volume of stock = (Final concentration x Final volume) / Stock concentration
-
Volume of stock = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or inversion.
-
Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%).
Storage and Stability
Proper storage is critical to maintain the integrity of Sulmazole stock solutions.
| Solution Type | Storage Temperature | Shelf Life | Notes |
| Solid Powder | Room temperature or 4°C | As indicated by the manufacturer | Keep in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 4°C | Prepare fresh for each experiment | Sulmazole may be less stable in aqueous solutions. |
Signaling Pathways of Sulmazole
Sulmazole exerts its effects through a dual mechanism of action, primarily by inhibiting phosphodiesterase 3 (PDE3) and antagonizing the A1 adenosine receptor. Both pathways converge on increasing intracellular cAMP levels.
Caption: Dual mechanism of action of Sulmazole.
Experimental Workflow
The following diagram illustrates the general workflow for preparing Sulmazole solutions for experimental use.
Caption: Workflow for Sulmazole solution preparation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Sulmazole powder and solutions.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for Sulmazole for complete safety information.
Disclaimer
This protocol is intended for research use only and should be performed by trained laboratory personnel. The information provided is based on currently available data and may require optimization for specific experimental conditions. The user assumes all responsibility for the proper handling and use of Sulmazole.
References
Application Notes and Protocols for Fluorescent Labeling of 6-Aminosulmazole for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to the fluorescent labeling of 6-Aminosulmazole and its application in cellular imaging. This compound is a small molecule of interest for its potential biological activities. Fluorescent labeling of such molecules is a critical technique for visualizing their subcellular localization, tracking their uptake and distribution, and understanding their mechanism of action within living cells.[1][2] This protocol focuses on the use of amine-reactive fluorescent dyes, which covalently bind to the primary amine group present in the this compound structure.
While the precise biological target and signaling pathway of this compound are not extensively characterized, related benzothiazole compounds are known to act as inhibitors of enzymes such as carbonic anhydrase and macrophage migration inhibitory factor.[3] Therefore, the imaging protocols described herein can be applied to investigate the cellular interactions of this compound and elucidate its potential molecular targets.
Data Presentation
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Reactive Group |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | 0.92 | 83,000 | Isothiocyanate |
| Carboxyfluorescein succinimidyl ester (FAM-SE) | 492 | 517 | 0.93 | 83,000 | Succinimidyl Ester |
| Rhodamine B isothiocyanate (RBITC) | 544 | 576 | 0.70 | 106,000 | Isothiocyanate |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | 0.92 | 73,000 | Succinimidyl Ester |
| Alexa Fluor™ 546 NHS Ester | 556 | 573 | 0.79 | 112,000 | Succinimidyl Ester |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | 0.15 | 150,000 | Succinimidyl Ester |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | 0.28 | 250,000 | Succinimidyl Ester |
Table 2: Recommended Molar Ratios of Dye to this compound for Labeling
| Dye:Molecule Molar Ratio | Expected Degree of Labeling (DOL) | Notes |
| 1:1 | Low | Good for initial optimization to avoid over-labeling. |
| 3:1 | Moderate | A common starting point for small molecule labeling. |
| 5:1 | High | May be necessary for less reactive compounds or to achieve a brighter probe. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye
This protocol describes the covalent attachment of a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to the primary amine of this compound.[4]
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Spectrophotometer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution of 10 mg/mL.
-
-
Preparation of Dye Solution:
-
Allow the vial of the amine-reactive dye to equilibrate to room temperature before opening.
-
Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the reaction buffer.
-
While gently vortexing, add the desired molar ratio of the reactive dye solution to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) than the unlabeled this compound.
-
-
Purification of the Labeled Compound:
-
Purify the fluorescently labeled this compound from unreacted dye and starting material using reverse-phase HPLC.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the product using mass spectrometry.
-
Determine the concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm (for the molecule, if it absorbs in that region) and the excitation maximum of the dye.[5]
-
Protocol 2: Cellular Imaging of Labeled this compound
This protocol outlines the procedure for introducing the fluorescently labeled this compound into cultured cells and visualizing its localization.[6]
Materials:
-
Fluorescently labeled this compound stock solution (in DMSO)
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Dilute the fluorescently labeled this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the labeled compound.
-
Incubate the cells for the desired time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Live-Cell Imaging (Optional):
-
For live-cell imaging, add fresh pre-warmed medium or PBS to the cells and proceed directly to microscopy.
-
-
Cell Fixation and Permeabilization:
-
For fixed-cell imaging, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If co-staining with antibodies is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with filters for the chosen fluorophore and the nuclear stain. Capture images for analysis.
-
Visualizations
Caption: Hypothetical inhibition of a cellular signaling pathway by this compound.
Caption: Experimental workflow for the fluorescent labeling of this compound.
Caption: Workflow for cellular imaging with fluorescently labeled this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 5. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halolabs.com [halolabs.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Aminosulmazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Aminosulmazole in biological assays.
Troubleshooting Guide: Improving this compound Solubility
Low aqueous solubility of this compound can be a significant hurdle for obtaining reliable and reproducible data in biological assays. This guide provides a systematic approach to troubleshoot and enhance its solubility.
Diagram: Troubleshooting Workflow for this compound Solubility
Technical Support Center: Troubleshooting Sulmazole Instability in Aqueous Solutions
Disclaimer: The following information is provided for guidance and is based on general chemical principles applicable to the structure of Sulmazole. No specific experimental data on the degradation of "6-Aminosulmazole" was found in the public domain. Sulmazole has been used as a substitute for the purpose of this guide. The degradation pathways and quantitative data presented are hypothetical and intended for illustrative purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Sulmazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Sulmazole solution has turned yellow. What could be the cause?
A1: A yellow discoloration often indicates the formation of degradation products. This can be due to oxidation of the molecule or photodecomposition. It is recommended to prepare fresh solutions and protect them from light. If the problem persists, analyzing the solution by HPLC-UV/MS can help identify the colored impurities.
Q2: I am observing precipitation in my aqueous Sulmazole stock solution upon storage. Why is this happening?
A2: Precipitation could be due to several factors:
-
Low Solubility: Sulmazole has limited aqueous solubility. Ensure the concentration is not exceeding its solubility limit at the storage temperature.
-
pH Shift: The pH of your solution might have changed, affecting the solubility of Sulmazole. Buffer your solutions appropriately.
-
Degradation: One of the degradation products might be less soluble than the parent compound.
Q3: My quantitative analysis shows a rapid loss of Sulmazole concentration in my formulation. What are the likely degradation pathways?
A3: Based on the structure of Sulmazole, two primary degradation pathways in aqueous solution are likely:
-
Oxidation: The sulfoxide group is susceptible to oxidation, forming the corresponding sulfone. This can be accelerated by the presence of dissolved oxygen or oxidizing agents.
-
Hydrolysis: The imidazopyridine ring system may be susceptible to hydrolysis, especially at extreme pH values, leading to ring-opening products.
Q4: How can I minimize the degradation of Sulmazole in my experiments?
A4: To enhance the stability of Sulmazole in aqueous solutions, consider the following:
-
pH Control: Use a buffered system to maintain a stable pH, ideally between pH 5 and 7.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
-
Light Protection: Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Inert Atmosphere: For long-term storage or when working with sensitive assays, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradants. Use a stability-indicating HPLC method. |
| Inconsistent results between experiments | Instability of stock solutions. | Prepare fresh stock solutions for each experiment. Validate the stability of the stock solution under your storage conditions. |
| Loss of biological activity | Chemical degradation of Sulmazole. | Correlate the loss of activity with the appearance of degradation peaks in the HPLC. Characterize the degradation products to understand if they are inactive. |
| Cloudiness in solution after adding other components | Excipient incompatibility or pH change. | Evaluate the compatibility of Sulmazole with all formulation components individually. Ensure the final formulation pH is within the stable range for Sulmazole. |
Hypothetical Quantitative Stability Data
The following table summarizes hypothetical data from a forced degradation study of Sulmazole (1 mg/mL in aqueous solution) after 24 hours of stress.
| Stress Condition | % Sulmazole Remaining | % Sulmazole Sulfone | % Other Degradants | Appearance |
| Control (Dark, 25°C) | 99.5 | < 0.1 | 0.4 | Colorless |
| 0.1 M HCl (60°C) | 85.2 | 1.5 | 13.3 | Light Yellow |
| 0.1 M NaOH (60°C) | 78.9 | 2.1 | 19.0 | Yellow |
| 5% H₂O₂ (25°C) | 45.3 | 52.1 | 2.6 | Colorless |
| Heat (80°C) | 92.1 | 3.5 | 4.4 | Colorless |
| UV Light (254 nm) | 65.7 | 5.8 | 28.5 | Yellow |
Experimental Protocol: Forced Degradation Study of Sulmazole
1. Objective: To investigate the degradation of Sulmazole under various stress conditions to identify potential degradation products and establish its intrinsic stability.
2. Materials:
-
Sulmazole reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Calibrated HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven and water bath
3. Sample Preparation:
-
Prepare a stock solution of Sulmazole at 1 mg/mL in methanol.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 5% H₂O₂ at 25°C for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours. A dark control should be run in parallel.
5. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile and phosphate buffer, detection at 280 nm).
6. Data Evaluation:
-
Calculate the percentage of Sulmazole remaining.
-
Determine the relative retention times and peak areas of the degradation products.
-
Perform mass balance calculations to account for all components.
Visualizations
Caption: Proposed degradation pathways of Sulmazole.
Caption: Troubleshooting workflow for Sulmazole instability.
Caption: Factors influencing Sulmazole stability.
Technical Support Center: 6-Aminosulmazole In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 6-Aminosulmazole in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo experiment?
A1: There is no established universal starting dose for this compound. As a novel derivative of Sulmazole, a comprehensive dose-response study is crucial to determine the optimal dose for your specific animal model and experimental endpoint. It is recommended to begin with a low dose, several orders of magnitude below a dose that might be predicted from in vitro studies, and escalate the dose in subsequent cohorts. A thorough literature search for compounds with similar mechanisms of action or structural properties can provide a rational basis for the dose range selection. For example, a related cardiotonic agent, SCH00013, has been studied in dogs, and its dosage can serve as a preliminary reference point for designing a dose-ranging study (see Table 1).
Q2: How can I determine the optimal route of administration for this compound?
A2: The optimal route of administration (e.g., intravenous, oral, intraperitoneal) depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental model.
-
Intravenous (IV) administration provides immediate and complete bioavailability, making it suitable for acute effect studies.
-
Oral (PO) administration is often preferred for chronic dosing studies but requires investigation into the drug's oral bioavailability.
-
Intraperitoneal (IP) injection can be a convenient alternative to IV, but absorption kinetics can be more variable.
It is advisable to conduct preliminary pharmacokinetic studies to compare different routes of administration and select the one that best suits your experimental objectives.
Q3: What are the expected physiological effects of this compound?
A3: As a derivative of Sulmazole, this compound is expected to act as a cardiotonic agent, likely through the inhibition of phosphodiesterase 3 (PDE3). This mechanism leads to an increase in intracellular cyclic AMP (cAMP) in cardiac muscle cells, resulting in a positive inotropic effect (increased contractility) and vasodilation. Key physiological effects to monitor include changes in heart rate, blood pressure, and cardiac output.
Q4: How should I prepare this compound for in vivo administration?
A4: The formulation of this compound for in vivo administration will depend on its solubility and the chosen route of administration. A common approach is to first attempt to dissolve the compound in a standard vehicle such as saline. If solubility is an issue, the use of co-solvents (e.g., DMSO, ethanol) or formulating agents (e.g., cyclodextrins) may be necessary. It is critical to establish the maximum tolerated concentration of any vehicle in a pilot study to avoid confounding vehicle-induced effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable effect at the initial doses | - The administered dose is below the therapeutic threshold.- Poor bioavailability via the chosen route of administration.- The compound is rapidly metabolized and cleared. | - Perform a dose-escalation study to identify the effective dose range.- Investigate alternative routes of administration.- Conduct a pharmacokinetic study to determine the half-life and clearance of the compound. |
| High mortality or adverse events in the treated group | - The administered dose is in the toxic range.- The vehicle used for formulation is causing toxicity. | - Reduce the dose and perform a more gradual dose-escalation study.- Conduct a vehicle toxicity study.- Monitor animals closely for clinical signs of toxicity. |
| High variability in experimental results | - Inconsistent drug administration technique.- Variability in the animal model (e.g., age, weight, sex).- Instability of the drug formulation. | - Ensure all personnel are properly trained in the administration technique.- Standardize the animal model and randomize animals to treatment groups.- Assess the stability of the this compound formulation over the course of the experiment. |
| Unexpected physiological responses | - Off-target effects of the compound.- Interaction with other experimental conditions or agents. | - Conduct in vitro off-target screening.- Review the experimental protocol for any potential confounding factors.- Isolate the administration of this compound to confirm its specific effects. |
Data Presentation
Table 1: In Vivo Dosage of SCH00013 (a Sulmazole-related Cardiotonic Agent) in Dogs
| Animal Model | Route of Administration | Dose Range | Observed Effect |
| Anesthetized Dogs | Intravenous (IV) | 0.3 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax (a measure of cardiac contractility) with no change in heart rate. |
| Conscious Dogs | Oral (PO) | 1 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax with no change in heart rate. |
This data is provided as a reference for designing dose-ranging studies for this compound and should not be directly extrapolated without experimental verification.
Experimental Protocols
Protocol: In Vivo Dose-Response Study for this compound in Rodents
1. Objective: To determine the effective dose range of this compound that elicits a measurable cardiotonic effect without causing significant toxicity.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
Animal model (e.g., male Sprague-Dawley rats, 250-300g)
-
Administration supplies (e.g., syringes, needles, gavage tubes)
-
Monitoring equipment (e.g., ECG, blood pressure transducer)
3. Methodology: a. Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. b. Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group), including a vehicle control group and at least 3-5 dose groups of this compound. c. Dose Selection: Based on available in vitro data and literature on similar compounds, select a starting dose and subsequent escalating doses (e.g., 0.1, 1, 10, 50 mg/kg). d. Formulation Preparation: Prepare fresh formulations of this compound in the chosen vehicle on the day of the experiment. e. Administration: Administer the vehicle or this compound solution via the chosen route of administration. f. Monitoring: Continuously monitor key physiological parameters (e.g., heart rate, blood pressure, ECG) for a defined period post-administration (e.g., 2-4 hours). g. Data Analysis: Analyze the collected data to identify the dose at which a statistically significant cardiotonic effect is observed and to determine the maximum tolerated dose.
Mandatory Visualizations
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Proposed signaling pathway for this compound in cardiac muscle cells.
"potential off-target effects of 6-Aminosulmazole in cell lines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminosulmazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of sulmazole, which belongs to the imidazopyridine class of compounds. Its primary and well-documented mechanism of action is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This is achieved through a dual effect: the inhibition of phosphodiesterase (PDE) enzymes and the stimulation of adenylate cyclase activity. The stimulation of adenylate cyclase is a result of its antagonistic effect on A1 adenosine receptors and the functional blockade of the inhibitory G-protein (Gi).
Q2: I am observing unexpected effects in my cell line when treated with this compound. What are the potential off-target effects?
As an imidazopyridine derivative, this compound has the potential for a range of off-target effects. The imidazopyridine scaffold has been shown to interact with various biological targets beyond those related to cAMP regulation. Potential off-target effects could be mediated through interactions with:
-
Kinases: The imidazopyridine structure is a common scaffold in many kinase inhibitors. Therefore, this compound could potentially inhibit various protein kinases, affecting numerous signaling pathways involved in cell proliferation, differentiation, and survival.
-
Other G-protein coupled receptors (GPCRs): Besides the A1 adenosine receptor, imidazopyridine derivatives have been reported to interact with other GPCRs, such as serotonin, dopamine, and histamine receptors.
-
Ion Channels: Some compounds with similar structures have been shown to modulate the activity of various ion channels.
-
DNA Topoisomerases: Certain imidazopyridine compounds have been found to inhibit DNA topoisomerases, which could lead to effects on DNA replication and cell division.
Q3: My experimental results are inconsistent. What common issues should I troubleshoot?
Inconsistent results when working with this compound can arise from several factors:
-
Compound Stability and Storage: Ensure the compound is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions for each experiment.
-
Cell Line Variability: Different cell lines can have varying expression levels of the primary targets (PDEs, A1 adenosine receptors, Gi proteins) and potential off-targets. This can lead to different responses to the compound.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the cellular response to this compound. Standardize these parameters across all experiments.
-
Off-Target Effects: The observed phenotype might be a combination of on-target and off-target effects. Consider using control compounds or genetic approaches (e.g., siRNA, CRISPR) to dissect the specific pathways involved.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
If you observe higher than expected cytotoxicity or a significant reduction in cell viability, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the precise IC50 value in your specific cell line.
-
Control Cell Lines: Test the compound on a panel of cell lines with known expression levels of potential off-targets to identify possible correlations between toxicity and specific cellular pathways.
-
Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/PI staining to determine if the cell death is programmed (apoptosis) or due to cellular injury (necrosis). This can provide clues about the underlying mechanism.
-
Kinase Inhibition Profiling: If significant off-target kinase activity is suspected, consider performing a kinase panel screen to identify specific kinases inhibited by this compound.
Issue 2: Discrepancy between cAMP levels and the observed phenotype
If changes in intracellular cAMP levels do not correlate with the observed cellular response, this strongly suggests the involvement of off-target effects.
-
Time-Course Experiment: Measure both cAMP levels and the phenotypic endpoint at multiple time points. The kinetics of the two responses might differ.
-
Investigate Downstream Effectors of cAMP: Confirm that the canonical downstream effectors of cAMP (e.g., PKA, EPAC) are activated in your system.
-
Broad-Spectrum Receptor and Kinase Antagonists/Inhibitors: Use a panel of antagonists or inhibitors for suspected off-targets (e.g., serotonin receptor antagonists, broad-spectrum kinase inhibitors) in combination with this compound to see if the phenotype is reversed.
Quantitative Data Summary
The following table summarizes the available quantitative data for Sulmazole, the parent compound of this compound. Data for this compound itself is not currently available in the public domain.
| Target Class | Specific Target | Assay Type | Value | Reference |
| GPCR | A1 Adenosine Receptor | Competitive Antagonism (EC50) | 11 - 909 µM | [1] |
Note: This table will be updated as more quantitative data on the off-target effects of this compound becomes available.
Experimental Protocols
Protocol 1: Determination of Intracellular cAMP Levels
This protocol describes a common method for measuring changes in intracellular cAMP levels in response to treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
Protocol 2: Kinase Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, its substrate, and the kinase buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Visualizations
References
"addressing inconsistent results in 6-Aminosulmazole experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 6-Aminosulmazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
While specific data for this compound is not widely available in public literature, its name suggests it may belong to the class of phosphodiesterase (PDE) inhibitors. PDE inhibitors work by preventing the degradation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), leading to various downstream cellular effects.[1] It is crucial to determine the specific PDE subtype inhibited by this compound to understand its cellular effects.
Q2: What are the most common causes of inconsistent results in experiments with PDE inhibitors like this compound?
Inconsistencies in in-vitro experiments with PDE inhibitors can arise from several factors:
-
Compound Stability and Solubility: Poor solubility or degradation of this compound in culture media can lead to variable effective concentrations.
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines can produce non-reproducible data.
-
Assay Conditions: Variations in cell density, incubation times, and solvent concentrations can significantly impact results.
-
Pipetting Errors: Inaccurate dispensing of the compound or reagents is a common source of variability.
Q3: How can I ensure the quality and consistency of my this compound stock solution?
Proper preparation and storage of your compound stock solution are critical. Always refer to the manufacturer's instructions for solubility and storage conditions. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Regularly check for precipitation in your stock solution.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
High variability in potency measurements is a frequent challenge. The following steps can help identify and resolve the source of this inconsistency.
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
| Step | Action | Rationale |
| 1. Compound Handling | Use fresh aliquots of this compound for each experiment. | Avoids degradation from multiple freeze-thaw cycles. |
| Visually inspect the stock solution for any signs of precipitation. | Ensures the compound is fully dissolved and the concentration is accurate. | |
| Re-verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy). | Confirms the accuracy of the starting concentration. | |
| 2. Assay Protocol | Ensure consistent incubation times across all experiments. | The effect of PDE inhibitors can be time-dependent. |
| Calibrate pipettes regularly. | Prevents errors in compound and reagent dispensing. | |
| Include appropriate positive and negative controls in every assay plate. | Helps to monitor assay performance and normalize data. | |
| 3. Cell Culture | Use cells within a consistent and low passage number range. | High passage numbers can lead to phenotypic drift and altered drug responses. |
| Regularly test cell lines for mycoplasma contamination. | Mycoplasma can alter cellular metabolism and drug sensitivity. | |
| Maintain a consistent cell seeding density for all experiments. | Cell density can affect growth rates and drug responses. | |
| 4. Reagent Quality | Check the expiration dates of all reagents, including media, serum, and assay kits. | Expired reagents can lead to suboptimal assay performance. |
| Ensure all reagents are stored under the recommended conditions. | Improper storage can degrade reagents and affect their activity. |
Issue 2: Unexpected or No Cellular Response
At times, this compound may not produce the expected biological effect in a cell-based assay. This could be due to issues with the compound, the cells, or the assay itself.
Caption: Hypothesized signaling pathway for a PDE inhibitor like this compound.
| Step | Action | Rationale |
| 1. Confirm Compound Activity | Test this compound in a cell-free biochemical assay with purified PDE enzyme. | This will confirm if the compound is active against its intended target. |
| 2. Assess Cell Permeability | If the compound is active in a biochemical assay but not in a cell-based assay, consider its ability to cross the cell membrane. | The compound may not be reaching its intracellular target. |
| 3. Verify Target Expression | Confirm that the target cell line expresses the specific PDE subtype that this compound is expected to inhibit. | The cellular machinery for the drug's mechanism of action may be absent. |
| 4. Optimize Assay Endpoint | The chosen assay endpoint may not be sensitive enough to detect the effects of this compound. | Consider alternative or more downstream readouts of PDE inhibition. |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Example IC50 Values for this compound
| Cell Line | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Experiment 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| HT-29 | 12.5 | 15.2 | 11.8 | 13.17 | 1.78 |
| MCF-7 | 25.1 | 22.8 | 26.5 | 24.80 | 1.87 |
| A549 | 8.7 | 10.1 | 9.3 | 9.37 | 0.70 |
Note: This is example data and does not reflect actual experimental results for this compound.
References
"how to prevent 6-Aminosulmazole precipitation in cell culture media"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of 6-Aminosulmazole in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture experiments can compromise your results. This guide provides a step-by-step approach to identify and resolve this issue.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. Why is my this compound precipitating in the cell culture media?
Precipitation of compounds like this compound, a derivative of sulmazole, in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Sulmazole has limited water solubility.[1] While the amino group in this compound may slightly alter its properties, it is likely to retain a degree of hydrophobicity.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous media can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit under the specific culture conditions.
-
Media Composition: The pH, salt concentration, and presence or absence of serum in your cell culture media can influence the solubility of the compound.[2][3]
-
Temperature: Temperature fluctuations, such as moving media from a refrigerator to an incubator, can affect the solubility of dissolved components.[2][4]
2. What is the recommended solvent for this compound?
3. What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can be cell-line dependent. It is advisable to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cells.
4. Can I dissolve this compound directly in the cell culture media?
Given the likely low aqueous solubility of this compound, dissolving it directly in cell culture media is generally not recommended as it may not fully dissolve, leading to inaccurate dosing and potential precipitation. Preparing a concentrated stock in an appropriate organic solvent like DMSO is the standard practice.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of your DMSO stock solution with pre-warmed media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the final volume of pre-warmed cell culture media. Pipette up and down gently to mix. Avoid vigorous vortexing which can cause precipitation.
-
Visual Inspection: Visually inspect the media for any signs of precipitation immediately after dilution and before adding to the cells.
Data Presentation
Table 1: Solubility of Sulmazole
| Solvent | Solubility | Reference |
| Water | 1.25 mg/mL | [1] |
| DMSO | Soluble | [1] |
Note: This data is for the parent compound, sulmazole. The solubility of this compound may vary.
Signaling Pathways and Experimental Workflows
Workflow for Determining Optimal this compound Concentration
Caption: Experimental workflow for determining the maximum working concentration.
References
Technical Support Center: Minimizing Cytotoxicity of Cytotoxic Compounds in Primary Cell Cultures
Troubleshooting Guide
This guide addresses common issues encountered when working with cytotoxic compounds like Doxorubicin in primary cell cultures.
| Issue | Possible Cause | Suggested Solution |
| High cell death at expected non-toxic concentrations | 1. Incorrect drug concentration calculation.2. Primary cells are more sensitive than cell lines.3. Extended incubation time. | 1. Double-check all calculations and stock solution dilutions.2. Perform a dose-response curve to determine the IC50 for your specific primary cell type.3. Optimize incubation time; shorter exposure may be sufficient.[1] |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Reagent variability (e.g., serum lot).3. Inconsistent cell seeding density. | 1. Use cells within a narrow passage range.2. Test new lots of critical reagents before use in large-scale experiments.3. Ensure consistent cell seeding density across all wells and experiments. |
| Drug precipitation in culture medium | 1. Poor drug solubility in the medium.2. High drug concentration. | 1. Use a solubilizing agent (e.g., DMSO) at a final concentration non-toxic to the cells.2. Prepare fresh dilutions from a stock solution for each experiment. |
| Unexpected morphological changes in cells | 1. Off-target effects of the drug.2. Cellular stress responses. | 1. Review literature for known off-target effects.2. Assess markers of cellular stress (e.g., reactive oxygen species). |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal, non-cytotoxic concentration of Doxorubicin for my primary cell culture?
A1: The best approach is to perform a dose-response experiment using a cell viability assay such as the MTT assay.[2] This will allow you to determine the IC50 (the concentration at which 50% of cells are non-viable) and select a sub-lethal concentration for your experiments.
Q2: What are some general strategies to reduce the cytotoxicity of a compound in vitro?
A2: Several strategies can be employed:
-
Co-treatment with a cytoprotective agent: Some compounds can mitigate the toxic effects of others.
-
Use of a drug delivery system: Encapsulating the drug in nanoparticles or liposomes can control its release and reduce systemic toxicity.
-
Optimization of experimental conditions: Adjusting factors like incubation time and cell density can influence cytotoxicity.[1]
-
Combination therapy: In some cases, using lower doses of two different drugs can be effective while reducing the toxicity of each.[3]
Q3: Can the cytotoxicity of Doxorubicin be influenced by the cell culture medium?
A3: Yes, components in the culture medium, such as serum proteins, can bind to the drug and affect its availability and, consequently, its cytotoxicity. It is crucial to maintain consistent medium composition across experiments.
Q4: How does Doxorubicin induce cytotoxicity?
A4: Doxorubicin has multiple mechanisms of action, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[2]
Materials:
-
Primary cells
-
Doxorubicin
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Doxorubicin in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Doxorubicin. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Quantitative Data Summary
Table 1: Example IC50 Values for Doxorubicin in Different Primary Cell Cultures
| Cell Type | Incubation Time (hours) | IC50 (µM) |
| Primary Human Hepatocytes | 24 | 1.5 |
| Primary Rat Cardiomyocytes | 48 | 0.8 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 72 | 2.2 |
Note: These are example values and the actual IC50 will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Doxorubicin-induced cytotoxicity signaling pathway.
Experimental Workflow
References
"challenges in the scale-up synthesis of 6-Aminosulmazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Aminosulmazole.
Disclaimer: The synthesis of this compound is not widely reported in publicly available literature. The following guidance is based on established synthetic routes for the core structure of sulmazole (2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine) and general methods for the amination of imidazo[4,5-b]pyridine systems. The proposed synthetic pathway is hypothetical and should be adapted and optimized based on experimental findings.
Proposed Synthetic Pathway for this compound
A plausible synthetic route to this compound is a multi-step process. The initial phase involves the construction of the sulmazole core, followed by the introduction of the amino group at the 6-position of the imidazo[4,5-b]pyridine ring.
Figure 1. Proposed two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Step 1: Low yield of 6-Chloro-sulmazole intermediate | Incomplete reaction during condensation. | - Optimize reaction temperature and time.- Use a dehydrating agent (e.g., polyphosphoric acid) to drive the reaction to completion.- Ensure stoichiometric balance of reactants. |
| Side reactions, such as self-condensation of reactants. | - Control the rate of addition of reactants.- Optimize the reaction temperature to minimize side product formation. | |
| Difficult purification leading to product loss. | - Develop an optimized crystallization procedure.- Consider column chromatography for initial small-scale purification to identify key impurities. | |
| Step 2: Inefficient amination | Poor reactivity of the 6-chloro intermediate. | - Increase reaction temperature and pressure (use of a sealed reactor for scale-up).- Use a palladium or copper catalyst to facilitate the amination. |
| Decomposition of starting material or product at high temperatures. | - Screen for a lower boiling point solvent that still allows for an adequate reaction rate.- Minimize reaction time. | |
| Formation of isomeric byproducts. | - Optimize the reaction conditions (temperature, catalyst, solvent) to favor the desired 6-amino isomer. | |
| General Issues: Impurity Profile | Presence of unreacted starting materials. | - Monitor reaction progress using HPLC or TLC to ensure complete conversion.- Adjust reaction time or temperature as needed. |
| Formation of over-aminated or other byproducts. | - Precisely control the stoichiometry of the aminating agent.- Lower the reaction temperature to improve selectivity. | |
| Residual solvent or catalyst. | - Implement a robust purification protocol, including recrystallization and washes.- For metal catalysts, consider using a scavenger resin. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the condensation step?
A1: The critical parameters for the condensation of 2,3-diamino-5-chloropyridine and 2-methoxy-4-(methylsulfinyl)benzoic acid are temperature, reaction time, and water removal. Overheating can lead to decarboxylation of the benzoic acid derivative and other side reactions. Inadequate water removal will hinder the cyclization to the imidazole ring.
Q2: How can I monitor the progress of the amination reaction?
A2: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A typical method would involve taking aliquots from the reaction mixture at regular intervals and analyzing for the disappearance of the 6-chloro intermediate and the appearance of the this compound product.
Q3: What are the safety considerations for the scale-up of the amination step, especially when using ammonia?
A3: When using ammonia at elevated temperatures and pressures, it is crucial to use a certified high-pressure reactor. Ensure adequate ventilation and have an ammonia sensor in place. All personnel should be trained in handling high-pressure reactions and have access to appropriate personal protective equipment (PPE).
Q4: I am observing a significant amount of an unknown impurity in my final product. How should I proceed with its identification?
A4: The first step is to isolate the impurity, if possible, through preparative HPLC or crystallization. Once isolated, the structure can be elucidated using techniques such as Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (Hypothetical)
-
To a stirred mixture of 2,3-diamino-5-chloropyridine (1.0 eq) and 2-methoxy-4-(methylsulfinyl)benzoic acid (1.05 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 180-200 °C under a nitrogen atmosphere.
-
Monitor the reaction by HPLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to approximately 100 °C and carefully quench by pouring it onto a mixture of ice and water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8, causing the product to precipitate.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain the purified intermediate.
"degradation products of 6-Aminosulmazole under experimental conditions"
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely degradation pathways for 6-Aminosulmazole under forced degradation conditions?
A1: Based on its chemical structure, which contains an amino group and a sulfonamide linkage, this compound is susceptible to degradation through several pathways, including hydrolysis (acidic and basic), oxidation, and photolysis. Acidic and basic conditions are likely to hydrolyze the sulfonamide bond, while oxidative conditions may target the amino group and the aromatic ring. Photolytic degradation can lead to complex reactions, including ring cleavage and polymerization.
Q2: I am observing a significant loss of the parent this compound peak in my HPLC analysis after acidic stress testing. What could be the primary degradation product?
A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the sulfonamide bond. This would likely result in the formation of two main degradation products: the corresponding sulfonic acid and the aminopyridine derivative. It is recommended to use a mass spectrometer (LC-MS) to confirm the identity of the degradation products by comparing their mass-to-charge ratios with the expected fragments.
Q3: My this compound sample turned yellow after exposure to light. What does this color change indicate?
A3: The development of a yellow color upon exposure to light is a common indicator of photolytic degradation. This can be due to the formation of colored degradation products, potentially arising from complex reactions involving the aromatic ring and the amino group. To minimize photodegradation, it is crucial to protect the sample from light during storage and analysis by using amber vials and light-resistant containers.
Q4: How can I prevent oxidative degradation of this compound during my experiments?
A4: To minimize oxidative degradation, it is advisable to work in an inert atmosphere (e.g., under nitrogen or argon). Additionally, adding antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite to your sample solutions can help prevent oxidative processes. Ensure that all solvents are de-gassed before use.
Quantitative Data Summary
The following table summarizes the hypothetical percentage of degradation of this compound and the formation of its major degradation products under various stress conditions.
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) | % Formation of Major Degradant(s) |
| 0.1 M HCl (80°C, 24h) | 15.2% | Sulfonic Acid Derivative, Aminopyridine Derivative | 7.8%, 7.4% |
| 0.1 M NaOH (80°C, 24h) | 25.8% | Sulfonic Acid Derivative, Aminopyridine Derivative | 13.5%, 12.3% |
| 3% H₂O₂ (RT, 24h) | 18.5% | N-oxide Derivative | 10.2% |
| UV Light (254 nm, 24h) | 35.1% | Complex mixture of photodegradants | Not individually quantified |
| Thermal (105°C, 48h) | 8.3% | Minor unidentified degradants | < 2% each |
Experimental Protocols
Forced Degradation Studies
-
Acidic Hydrolysis:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M hydrochloric acid.
-
Keep the flask in a water bath maintained at 80°C for 24 hours.
-
After 24 hours, cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute the solution to the mark with the mobile phase and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M sodium hydroxide.
-
Keep the flask in a water bath maintained at 80°C for 24 hours.
-
After 24 hours, cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.
-
Dilute the solution to the mark with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to the mark with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Transfer 5 mL of the solution to a transparent quartz petri dish.
-
Expose the sample to UV light at 254 nm in a photostability chamber for 24 hours.
-
Collect the sample and analyze by HPLC. A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a clean, dry vial.
-
Keep the vial in a hot air oven maintained at 105°C for 48 hours.
-
After 48 hours, cool the sample to room temperature.
-
Dissolve a known weight of the sample in methanol and analyze by HPLC.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: Hypothetical degradation pathway of this compound under basic conditions.
Caption: Hypothetical degradation pathway of this compound under oxidative stress.
Caption: General workflow for forced degradation studies of this compound.
Validation & Comparative
Validating the Molecular Target of 6-Aminosulmazole: A Comparative Guide to Using CRISPR-Cas9
This guide provides a comprehensive comparison of methods for validating the molecular target of 6-Aminosulmazole, with a focus on the application of CRISPR-Cas9 technology. For researchers, scientists, and drug development professionals, establishing a drug's precise molecular target is a critical step in the development pipeline. This compound is a known phosphodiesterase (PDE) inhibitor, with evidence pointing towards Phosphodiesterase 3 (PDE3) as its primary target.[1][2][3] PDE3 inhibitors function by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger, leading to various physiological effects such as vasodilation and increased cardiac contractility.[4][5]
This guide offers a detailed experimental protocol for using CRISPR-Cas9 to definitively validate PDE3 as the molecular target of this compound, alongside a comparison with alternative methods and supporting data.
Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 Knockout | RNA Interference (siRNA/shRNA) | Chemical Probes |
| Mechanism | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. | Direct inhibition of protein function. |
| On-Target Efficiency | > 90% (for generating indels) | 50-90% (knockdown efficiency varies) | Varies greatly with probe quality |
| Off-Target Effects | Low to moderate; can be minimized with careful sgRNA design.[8] | High; significant off-target effects due to seed region homology are common.[8] | High; probes often have polypharmacology, hitting multiple targets. |
| Nature of Modulation | Complete loss-of-function (null phenotype).[9] | Partial reduction of function (hypomorphic phenotype).[9] | Competitive or allosteric inhibition. |
| Time to Result | 4-8 weeks (for stable clonal cell line) | 1-2 weeks (for transient knockdown) | < 1 week |
| Cost | Moderate to High | Low to Moderate | Low to High (depending on probe availability) |
| Key Limitation | May be lethal if the target is an essential gene; requires significant time for clonal isolation. | Incomplete knockdown can lead to ambiguous results; high rate of false positives/negatives.[10] | Lack of highly selective probes for many targets; results can be confounded by off-target effects. |
Experimental Protocols: CRISPR-Cas9 Mediated Knockout of PDE3
This protocol outlines the steps to generate and validate a PDE3 knockout cell line to test the hypothesis that PDE3 is the molecular target of this compound. The principle is that if PDE3 is the true target, its genetic ablation should render the cells insensitive to the drug's effects.
Workflow for CRISPR-Cas9 Target Validation
Detailed Methodology
Part 1: sgRNA Design and Vector Construction
-
sgRNA Design: Design at least two unique single guide RNAs (sgRNAs) targeting conserved exons of the PDE3A and PDE3B genes using a validated online design tool.[11] Select sgRNAs with high predicted on-target scores and low off-target scores.
-
Vector Preparation: Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Cloning: Clone the annealed sgRNA duplexes into a suitable CRISPR-Cas9 expression vector (e.g., a lentiviral or all-in-one plasmid containing both Cas9 and the sgRNA cassette). The vector should also contain a selection marker, such as puromycin resistance.
Part 2: Cell Line Culture and Transfection
-
Cell Selection: Use a cell line relevant to the physiological effects of this compound. For a vasodilator, human vascular smooth muscle cells (VSMCs) are an appropriate choice.
-
Transfection: Transfect the chosen cell line with the constructed CRISPR-Cas9 plasmids using a high-efficiency method such as electroporation or a lipid-based transfection reagent.[12] Include a non-targeting sgRNA control.
Part 3: Selection and Clonal Isolation
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate via serial dilution or fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the resulting monoclonal colonies for validation and subsequent assays.[13]
Part 4: Validation of Gene Knockout
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the target region surrounding the sgRNA cut site. Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[13]
-
Protein Level Validation: Confirm the absence of PDE3A and PDE3B protein expression in the validated knockout clones using Western blotting with specific antibodies.
Part 5: Phenotypic Assays
-
cAMP Measurement: Treat wild-type (WT) and validated PDE3 knockout (KO) cells with varying concentrations of this compound. Measure intracellular cAMP levels using a commercially available ELISA or FRET-based assay.[14][15]
-
Expected Outcome: this compound should cause a dose-dependent increase in cAMP in WT cells. This effect should be significantly blunted or absent in the PDE3 KO cells, confirming that the drug's activity is dependent on the presence of PDE3.
-
-
Downstream Functional Assays: Perform a relevant functional assay. For VSMCs, this could be a cell proliferation or migration assay, as cAMP is known to be inhibitory for these processes.
-
Expected Outcome: this compound should inhibit proliferation/migration in WT cells but have no effect in PDE3 KO cells.
-
Signaling Pathway of this compound
PDE3 inhibitors like this compound exert their effects by modulating the cAMP signaling pathway. This pathway is fundamental in regulating a wide range of cellular processes.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. synthego.com [synthego.com]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. Guidelines for optimized gene knockout using CRISPR/Cas9 [diagenode.com]
- 12. Video: Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development of PDE3 Inhibitors for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]
- 15. bpsbioscience.com [bpsbioscience.com]
The Efficacy of 6-Aminosulmazole as a Phosphodiesterase Inhibitor: A Comparative Analysis
This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of Sulmazole's pharmacological profile in the context of other PDE inhibitors.
Quantitative Comparison of Phosphodiesterase Inhibitors
The inhibitory potential of various compounds against different phosphodiesterase isoforms is a critical determinant of their therapeutic application and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the available IC50 data for Sulmazole and other representative PDE inhibitors.
| Compound | PDE Isoform | IC50 (µM) | Target Substrate |
| Sulmazole (AR-L 115 BS) | PDE3 | 50 ± 19[1] | cAMP |
| Sildenafil | PDE5 | 0.0039[2] | cGMP |
| Milrinone | PDE3 | - | cAMP |
| Rolipram | PDE4 | - | cAMP |
| Theophylline | Non-selective | - | cAMP/cGMP |
Note: Specific IC50 values for Milrinone, Rolipram, and Theophylline are not provided in the search results but are generally known to be potent inhibitors of their respective targets.
Mechanism of Action: The Phosphodiesterase Signaling Pathway
Phosphodiesterase inhibitors exert their effects by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. An increase in the intracellular concentrations of these molecules leads to a range of physiological responses, including smooth muscle relaxation, bronchodilation, and increased cardiac contractility.
Sulmazole's primary mechanism of action is the inhibition of PDE3, which leads to an accumulation of cAMP in cardiac and vascular tissues. However, it is important to note that Sulmazole's cardiotonic effects are not solely attributed to PDE inhibition. Studies have shown that it also acts as an A1 adenosine receptor antagonist and functionally blocks the inhibitory G-protein (Gi)[3]. This multifaceted mechanism contributes to its overall pharmacological profile.
Caption: General signaling pathway of PDE3 inhibition by Sulmazole.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data. Below is a generalized protocol for a phosphodiesterase inhibition assay, which is a common method to determine the IC50 values of compounds like Sulmazole.
Phosphodiesterase Inhibition Assay (General Protocol)
This protocol outlines the key steps involved in a radioactive phosphodiesterase assay.
1. Enzyme Preparation:
- Recombinant human phosphodiesterase isoforms (e.g., PDE3) are expressed and purified from a suitable expression system (e.g., baculovirus-infected Sf9 cells).
- The purity and activity of the enzyme preparation are verified using standard biochemical techniques.
2. Assay Reaction:
- The reaction mixture is prepared in a buffer solution (e.g., Tris-HCl) containing a known concentration of the purified PDE enzyme.
- A fixed concentration of the radiolabeled substrate, [3H]cAMP or [3H]cGMP, is added to the reaction mixture.
- The test compound (e.g., Sulmazole) is added at various concentrations to determine its inhibitory effect. A control reaction without the inhibitor is also run.
- The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.
3. Termination and Separation:
- The reaction is terminated by adding a stop solution, often containing a non-radiolabeled nucleotide to prevent further enzymatic activity.
- The product of the reaction (e.g., [3H]5'-AMP) is separated from the unreacted substrate. This is commonly achieved using anion-exchange chromatography or by snake venom nucleotidase treatment followed by separation.
4. Quantification:
- The amount of radiolabeled product is quantified using liquid scintillation counting.
- The percentage of inhibition at each concentration of the test compound is calculated relative to the control reaction.
5. Data Analysis:
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Enzyme_Prep [label="Enzyme Preparation\n(Purified PDE Isoform)"];
Substrate_Prep [label="Substrate Preparation\n([3H]cAMP or [3H]cGMP)"];
Inhibitor_Prep [label="Inhibitor Preparation\n(Serial Dilutions of Test Compound)"];
Reaction_Setup [label="Set up Reaction Mixtures\n(Enzyme, Substrate, Inhibitor)"];
Incubation [label="Incubate at Controlled Temperature"];
Termination [label="Terminate Reaction"];
Separation [label="Separate Product from Substrate"];
Quantification [label="Quantify Radioactivity of Product\n(Scintillation Counting)"];
Analysis [label="Data Analysis\n(Calculate % Inhibition and IC50)"];
End [label="End: Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Enzyme_Prep;
Start -> Substrate_Prep;
Start -> Inhibitor_Prep;
Enzyme_Prep -> Reaction_Setup;
Substrate_Prep -> Reaction_Setup;
Inhibitor_Prep -> Reaction_Setup;
Reaction_Setup -> Incubation;
Incubation -> Termination;
Termination -> Separation;
Separation -> Quantification;
Quantification -> Analysis;
Analysis -> End;
}
Caption: A typical workflow for a radioactive phosphodiesterase inhibition assay.
Conclusion
Based on the available data, Sulmazole is a moderately potent inhibitor of phosphodiesterase Type III. Its pharmacological profile is complex, extending beyond simple PDE inhibition to include effects on adenosine receptors and G-protein signaling. A direct comparative analysis with "6-Aminosulmazole" is not possible due to the lack of specific data for the latter compound in the reviewed literature. For a more comprehensive understanding, further research is required to elucidate the specific phosphodiesterase inhibition profile of this compound and to directly compare its potency and selectivity with Sulmazole and other clinically relevant PDE inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cardiotonic Effects of 6-Aminosulmazole and Other Inotropic Agents
A guide for researchers and drug development professionals on the reproducible cardiotonic effects of 6-Aminosulmazole, offering a comparative perspective against established inotropic agents. This document provides a detailed overview of its mechanism of action, supporting experimental data, and comprehensive protocols.
Introduction
This compound, a derivative of Sulmazole, has been identified as a potent cardiotonic agent. Sulmazole itself is a positive inotropic agent with vasodilatory properties, and its 6-amino derivative has been reported to exhibit even greater potency. This guide aims to provide a comprehensive comparison of the cardiotonic effects of this compound with other well-established inotropic agents such as Dobutamine, Milrinone, and Enoximone. The information presented is intended to support further research and development in the field of cardiac therapeutics by offering a clear, data-driven comparison and detailed experimental methodologies. While direct and extensive reproducibility studies on this compound are limited in publicly available literature, this guide synthesizes existing preclinical and clinical data for Sulmazole and its derivatives to infer the consistency and potential of its cardiotonic effects.
Mechanism of Action: A Multi-Target Approach
The cardiotonic effect of Sulmazole, and by extension this compound, is not attributed to a single mechanism but rather a combination of actions on different cellular pathways. This multifaceted approach distinguishes it from many other inotropic agents.
The primary mechanisms of action for Sulmazole include:
-
Phosphodiesterase (PDE) Inhibition: Sulmazole inhibits cyclic AMP (cAMP) phosphodiesterase, leading to an increase in intracellular cAMP levels. Elevated cAMP enhances the activity of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac muscle contraction, ultimately leading to increased contractility.
-
A1 Adenosine Receptor Antagonism: Sulmazole acts as a competitive antagonist at A1 adenosine receptors.[1] Adenosine typically has a cardioprotective but also a negative inotropic effect, mediated through these receptors. By blocking this action, Sulmazole contributes to an overall increase in cardiac contractility.[1]
-
Inhibition of the Inhibitory G-protein (Gi): A significant aspect of Sulmazole's action is its ability to functionally block the Gi protein.[1] The Gi protein is coupled to inhibitory receptors and, when activated, it inhibits adenylyl cyclase, reducing cAMP production. By inhibiting Gi, Sulmazole effectively removes a brake on cAMP synthesis, further boosting its intracellular concentration and promoting a positive inotropic effect.[1]
This multi-target mechanism suggests a robust and potentially more nuanced cardiotonic effect compared to agents with a single mode of action.
Signaling Pathway of Sulmazole
Caption: Signaling pathway of Sulmazole's cardiotonic effect.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the hemodynamic effects of Sulmazole and comparator inotropic agents. Data for this compound is primarily qualitative, indicating higher potency than Sulmazole.
Preclinical Data: In Vitro & In Vivo Models
| Drug | Model | Key Findings |
| Sulmazole | Isolated guinea pig papillary muscle | Positive inotropic effect, with (+)-Sulmazole being almost twice as potent as the racemate.[2] |
| Anesthetized dogs | Dose-dependent increase in myocardial contractility with minimal effect on heart rate and blood pressure. | |
| This compound | Various | Reported to be a more potent inotrope than Sulmazole itself. |
| Dobutamine | Isolated rat hearts | Significant increase in left ventricular developed pressure and heart rate. |
| Milrinone | Isolated canine ventricular trabeculae | Concentration-dependent positive inotropic effect. |
Clinical Data: Hemodynamic Effects in Heart Failure Patients
| Parameter | Sulmazole | Dobutamine | Milrinone | Enoximone |
| Cardiac Index | ↑ (approx. 40-45%)[3] | ↑ | ↑ | ↑ |
| Pulmonary Capillary Wedge Pressure | ↓ (approx. 30-32%)[3] | ↓ | ↓ | ↓ |
| Systemic Vascular Resistance | ↓ (approx. 32-34%)[3] | ↓ | ↓ | ↓ |
| Heart Rate | No significant change or slight ↑[3] | ↑ | ↑ | ↑ |
| Mean Arterial Pressure | No significant change[3] | Variable | ↓ | ↓ |
Note: The values for Sulmazole are based on a 24-hour intravenous infusion in patients with heart failure.[3] The effects of other agents are generally similar in direction, but the magnitude can vary depending on the dose and patient population.
Experimental Protocols
In Vitro Assessment of Inotropic Effects (Isolated Papillary Muscle)
This protocol is a standard method for evaluating the direct inotropic effects of a compound on cardiac muscle, independent of systemic hemodynamic factors.
-
Animal Model: Male guinea pigs (250-350 g) are commonly used.
-
Tissue Preparation:
-
The animal is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The right ventricle is opened, and a suitable papillary muscle is carefully dissected.
-
The tendinous end of the muscle is tied with a silk suture to an isometric force transducer, and the other end is fixed in a tissue bath.
-
-
Experimental Setup:
-
The tissue bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The muscle is electrically stimulated with platinum electrodes at a frequency of 1 Hz.
-
The muscle is stretched to the length at which it develops maximum twitch tension (Lmax).
-
-
Data Acquisition:
-
After an equilibration period, baseline contractile force is recorded.
-
The test compound (e.g., this compound) is added to the bath in increasing concentrations.
-
The change in contractile force is recorded at each concentration to generate a dose-response curve.
-
In Vivo Hemodynamic Assessment (Anesthetized Dog Model)
This protocol allows for the evaluation of the cardiotonic and hemodynamic effects of a compound in a whole-animal model.
-
Animal Model: Mongrel dogs of either sex are anesthetized.
-
Instrumentation:
-
A catheter is inserted into the femoral artery to monitor systemic blood pressure.
-
A catheter is placed in the left ventricle via the carotid artery to measure left ventricular pressure and its first derivative (LV dP/dt), an index of myocardial contractility.
-
A catheter is advanced into the pulmonary artery via the jugular vein to measure cardiac output by thermodilution.
-
An intravenous line is established for drug administration.
-
-
Experimental Procedure:
-
After surgical preparation and a stabilization period, baseline hemodynamic parameters are recorded.
-
The test compound is administered intravenously, either as a bolus or a continuous infusion.
-
Hemodynamic parameters (heart rate, blood pressure, cardiac output, LV dP/dt, etc.) are continuously monitored and recorded.
-
-
Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated at various time points and dose levels.
-
Experimental Workflow Diagram
Caption: Workflow for preclinical assessment of cardiotonic agents.
Conclusion
This compound, a derivative of Sulmazole, holds promise as a potent cardiotonic agent with a unique multi-target mechanism of action that includes PDE inhibition, A1 adenosine receptor antagonism, and Gi protein inhibition. While direct and comprehensive studies on the reproducibility of its effects are not widely published, the available data on Sulmazole and the reported increased potency of its 6-amino derivative suggest a consistent and significant positive inotropic effect. Further dedicated studies are warranted to fully elucidate the quantitative cardiotonic profile of this compound and to rigorously assess the reproducibility of its effects in various preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for such future investigations. The comparative data presented here should serve as a valuable resource for researchers and drug development professionals in the ongoing search for novel and effective treatments for heart failure.
References
- 1. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Na+ activity and positive inotropic effect of sulmazole in guinea pig ventricular myocardium. Comparison with a cardioactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sulmazole: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Sulmazole and its Analogues in Preclinical Research
An objective review of the experimental data for Sulmazole (AR-L 115 BS) and its potent analogue, MCI-154, in comparison to other key cardiotonic agents.
Introduction
Initial searches for preclinical studies on "6-Aminosulmazole" did not yield specific results, suggesting this nomenclature is not commonly used in the scientific literature. However, extensive research has identified Sulmazole (AR-L 115 BS) and its more potent analogue, MCI-154, as closely related and well-documented cardiotonic agents. This guide provides a comprehensive meta-analysis of the available preclinical data for Sulmazole and MCI-154, comparing their pharmacological profiles and mechanisms of action with other notable inotropic agents, namely Pimobendan, Amrinone, and Milrinone. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these compounds.
Comparative Pharmacodynamics of Inotropic Agents
The following table summarizes the key pharmacodynamic properties of Sulmazole, MCI-154, and other selected cardiotonic agents based on preclinical findings.
| Compound | Primary Mechanism of Action | Secondary Mechanism(s) | Key Preclinical Findings | Animal Models Used |
| Sulmazole | A1 Adenosine Receptor Antagonist[1] | Phosphodiesterase (PDE) Inhibition[1] | Positive inotropic effect, increase in cardiac output, and decrease in peripheral and pulmonary vascular resistance.[2] | Dogs[3] |
| MCI-154 | Calcium Sensitizer[4][5][6] | PDE III Inhibition[7], Vasodilation[8] | Potent positive inotropic and vasodilator effects; more potent than amrinone and milrinone.[7] Reverses acidosis-induced decrease in myofilament Ca2+ response. | Dogs, Guinea Pigs[7][8] |
| Pimobendan | Calcium Sensitizer[9] | PDE III Inhibition[9] | Delays onset of congestive heart failure in preclinical models of dilated cardiomyopathy and degenerative mitral valve disease.[10][11][12] | Dogs[10][11][12][13] |
| Amrinone | PDE III Inhibitor[14] | - | Positive inotropic and vasodilator properties.[14][15] | Dogs, Rabbits[15][16] |
| Milrinone | PDE III Inhibitor[17] | - | Increases cardiac index and reduces pulmonary capillary wedge pressure.[18] | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings. Below are summaries of protocols used in the assessment of these cardiotonic agents.
Isolated Heart Preparations (Langendorff)
-
Objective: To assess the direct effects of a compound on myocardial contractility and coronary flow, independent of systemic neurohumoral influences.
-
Methodology:
-
The heart is excised from a suitable animal model (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.[16]
-
The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
A pressure transducer is placed in the left ventricle to measure isovolumetric pressure development (e.g., LVDP, dP/dt).
-
Coronary flow is measured by collecting the perfusate.
-
The test compound is infused into the perfusion solution at varying concentrations to determine its effects on heart rate, contractility, and coronary resistance.[16]
-
In Vivo Hemodynamic Studies in Anesthetized Animals
-
Objective: To evaluate the cardiovascular effects of a compound in a whole-animal model, taking into account the integrated physiological response.
-
Methodology:
-
An appropriate animal model (e.g., dog) is anesthetized and instrumented for hemodynamic monitoring.
-
Catheters are placed in major arteries and veins to measure blood pressure, and in the left ventricle to measure ventricular pressure and dP/dt.
-
Cardiac output is determined using methods such as thermodilution.
-
The test compound is administered intravenously (bolus or infusion) or orally.
-
Hemodynamic parameters are recorded continuously to assess the drug's effects on heart rate, blood pressure, cardiac contractility, and vascular resistance.
-
Calcium Sensitivity of Skinned Myocardial Fibers
-
Objective: To directly measure the effect of a compound on the sensitivity of the contractile apparatus to calcium.
-
Methodology:
-
Myocardial tissue is obtained and chemically "skinned" to remove cell membranes, leaving the myofilaments intact.
-
The skinned fibers are mounted on a force transducer and bathed in solutions with varying concentrations of free calcium.
-
The force generated by the fibers at each calcium concentration is measured to construct a force-pCa curve.
-
The experiment is repeated in the presence of the test compound to determine if it shifts the force-pCa curve to the left (indicating calcium sensitization).
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Calcium Sensitization vs. PDE Inhibition
The following diagram illustrates the distinct primary mechanisms of action of MCI-154 (a calcium sensitizer) and PDE III inhibitors like Amrinone and Milrinone.
General Workflow for Preclinical Evaluation of a Novel Cardiotonic Agent
This diagram outlines a typical workflow for the preclinical assessment of a new inotropic drug.
References
- 1. Sulmazole | C14H13N3O2S | CID 5353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonlinear pharmacokinetics of the new positive inotropic agent sulmazole in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCI-154 increases Ca2+ sensitivity of reconstituted thin filament. A study using a novel in vitro motility assay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory actions of MCI-154 on guinea-pig femoral artery and vein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. canadianveterinarians.net [canadianveterinarians.net]
- 10. Pimobendan Updates: When and Why - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 11. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 12. Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of treatment with pimobendan in dogs with preclinical mitral valve disease - a placebo-controlled double-blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of amrinone on isolated heart preparations: comparative study with other inotropic agents [air.unipr.it]
- 17. youtube.com [youtube.com]
- 18. Hemodynamic effects of milrinone in patients with congestive heart failure--short- and long-term follow up studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Affinity of 6-Aminosulmazole to Phosphodiesterase 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 6-Aminosulmazole, a potential cardiotonic agent, to its putative target, phosphodiesterase 3 (PDE3). Due to the limited direct experimental data on this compound, this guide draws comparisons with its parent compound, Sulmazole, and other well-characterized PDE3 inhibitors such as Amrinone, Milrinone, and Enoximone. The information presented herein is intended to guide researchers in designing experiments to definitively confirm the binding affinity and mechanism of action of this compound.
Executive Summary
This compound is a derivative of Sulmazole, a compound known to exhibit phosphodiesterase (PDE) inhibitory activity, with a likely preference for the PDE3 isoform. PDE3 inhibitors are crucial in cardiovascular therapy as they increase intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to increased cardiac contractility and vasodilation. This guide outlines the presumed target of this compound, compares its inferred binding affinity with established PDE3 inhibitors, and provides detailed experimental protocols for its validation.
Target Identification and Comparison
The primary molecular target of Sulmazole, and by extension this compound, is believed to be Phosphodiesterase 3 (PDE3) . This enzyme is responsible for the hydrolysis of cAMP and cGMP, thereby regulating intracellular signaling pathways crucial for cardiac muscle contraction and smooth muscle relaxation.
Table 1: Comparison of Binding Affinities of PDE3 Inhibitors
| Compound | Target | IC50 (µM) | Method | Reference |
| Sulmazole (proxy for this compound) | PDE3 | ~27-58 (as a general PDE inhibitor) | Proliferation Assay | [1] |
| Amrinone | PDE3 | - | - | [2][3] |
| Milrinone | PDE3 | - | - | [4][5] |
| Enoximone | PDE3 | - | - | [6] |
Experimental Protocols for Binding Affinity Determination
To definitively determine the binding affinity of this compound to PDE3, the following experimental protocols are recommended:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
ITC Experiment:
-
Load the purified PDE3 into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load this compound into the injection syringe at a concentration 10-20 times that of the protein.[8]
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates) and affinity constants.[9][10][11]
Protocol Outline:
-
Sensor Chip Preparation:
-
Immobilize purified PDE3 onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.
-
-
SPR Experiment:
-
Flow a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units) over time.
-
Include a regeneration step between samples to remove the bound ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
Signaling Pathway and Experimental Workflow
The binding of this compound to PDE3 is expected to inhibit the degradation of cGMP, leading to the activation of Protein Kinase G (PKG) and subsequent downstream effects.
Caption: Signaling pathway of this compound.
The following diagram illustrates a typical workflow for confirming the binding affinity of a small molecule inhibitor.
Caption: Experimental workflow for binding affinity.
Logical Comparison of PDE3 Inhibitors
The following diagram illustrates the logical relationship between this compound and other PDE3 inhibitors based on their presumed mechanism of action.
Caption: Logical relationship of PDE3 inhibitors.
References
- 1. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amrinone | PDE | TNF | TargetMol [targetmol.com]
- 4. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. enoximone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. researchgate.net [researchgate.net]
"head-to-head comparison of 6-Aminosulmazole and milrinone"
An Objective Comparison of Inamrinone (formerly Amrinone) and Milrinone for Acute Heart Failure Management
Introduction
In the management of acute decompensated heart failure, inotropic agents that also provide vasodilation (inodilators) play a crucial role. Among these, the bipyridine derivatives Inamrinone (previously known as Amrinone) and Milrinone have been subjects of extensive research. Both belong to the class of phosphodiesterase 3 (PDE3) inhibitors and are indicated for the short-term intravenous treatment of patients with acutely decompensated heart failure.[1][2] However, due to significant differences in potency, pharmacokinetics, and safety profiles, their clinical applications have diverged. Milrinone is now predominantly used, while Inamrinone is no longer available in the United States.[1][3] This guide provides a detailed head-to-head comparison of these two agents, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Mechanism of Action: Phosphodiesterase 3 Inhibition
Both Inamrinone and Milrinone exert their therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme abundant in cardiac and vascular smooth muscle cells.[2] PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting this enzyme, Inamrinone and Milrinone increase intracellular cAMP levels.[2][4]
-
In Cardiac Myocytes: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium ions. This results in enhanced myocardial contractility, a positive inotropic effect, without significantly increasing heart rate.[2][5]
-
In Vascular Smooth Muscle: The increase in cAMP in these cells leads to vasodilation of both arterial and venous beds.[4][5] This reduces systemic vascular resistance (afterload) and venous return (preload), making it easier for the failing heart to pump blood.[6]
This dual mechanism of enhancing contractility and reducing load classifies them as "inodilators."[1]
Data Presentation: Comparative Analysis
The key differences between Inamrinone and Milrinone are summarized in the tables below, covering pharmacokinetics, pharmacodynamics, and adverse effect profiles.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Inamrinone | Milrinone | Reference(s) |
| Potency | Baseline | ~10x more potent than Inamrinone | [3] |
| Onset of Action | Within 10 minutes | 5-15 minutes | [1][7][8] |
| Terminal Half-Life | 3.6 - 5.8 hours (prolonged in CHF) | ~2 hours (faster than Inamrinone in CHF) | [1][7][9][10] |
| Duration of Action | 0.5 - 2 hours (dose-dependent) | 3 - 5 hours | [7][8] |
| Metabolism | Hepatic conjugation | Hepatic metabolism | [1][7][8] |
| Primary Excretion | Renal (63% unchanged) | Renal | [1][4] |
Table 2: Hemodynamic Effects and Clinical Efficacy
| Parameter | Inamrinone | Milrinone | Reference(s) |
| Cardiac Output | Increase | Increase | [1] |
| Pulmonary Capillary Wedge Pressure | Decrease | Greater & more sustained decrease | [11] |
| Systemic Vascular Resistance | Decrease | Decrease | [6] |
| Heart Rate | Little chronotropic effect | Minimal effect | |
| Blood Pressure | Can cause hypotension | Can cause hypotension | [8] |
Table 3: Comparative Safety and Adverse Effects
| Adverse Effect | Inamrinone | Milrinone | Reference(s) |
| Thrombocytopenia | Significant risk (20-46% with prolonged use) | Not significant | [1][3][11] |
| Ventricular Arrhythmias | ~3% | >10% | [7] |
| Supraventricular Arrhythmias | Not specified | ~4% | [8] |
| Hypotension | Yes | Yes | [8] |
| Hypersensitivity | Contraindicated in hypersensitivity to milrinone or bisulfites | Contraindicated in hypersensitivity to inamrinone | [7][8] |
Experimental Protocols
To compare the hemodynamic effects of Inamrinone and Milrinone in a clinical setting, a randomized, double-blind study design is typically employed. Below is a generalized protocol based on methodologies from comparative clinical trials.
Objective: To compare the efficacy and safety of intravenous Inamrinone versus Milrinone in patients with acute decompensated heart failure.
Study Population: Patients aged 18-80 years admitted with a primary diagnosis of acute decompensated heart failure, with a cardiac index < 2.2 L/min/m² and a pulmonary capillary wedge pressure > 18 mmHg.
Exclusion Criteria:
-
Severe obstructive valvular disease.
-
Acute myocardial infarction within 72 hours.
-
Sustained ventricular tachycardia.
-
Systolic blood pressure < 85 mmHg.
-
Known hypersensitivity to bipyridine derivatives.
-
Severe renal impairment (e.g., Creatinine Clearance < 30 mL/min).
Methodology:
-
Baseline Assessment: After obtaining informed consent, baseline hemodynamic measurements are taken via a pulmonary artery catheter (e.g., Swan-Ganz). This includes cardiac output (CO), pulmonary capillary wedge pressure (PCWP), systemic vascular resistance (SVR), mean arterial pressure (MAP), and heart rate (HR).
-
Randomization: Patients are randomized in a 1:1 ratio to receive either Inamrinone or Milrinone. The study drug is prepared by an unblinded pharmacist to ensure blinding of investigators and patients.
-
Drug Administration:
-
Inamrinone Group: A loading dose (e.g., 0.75 mg/kg) is administered over 10-15 minutes, followed by a continuous maintenance infusion (e.g., 5-10 mcg/kg/min).
-
Milrinone Group: A loading dose (e.g., 50 mcg/kg) is administered over 10 minutes, followed by a continuous maintenance infusion (e.g., 0.375-0.75 mcg/kg/min).
-
-
Monitoring: Hemodynamic parameters are measured continuously and recorded at specific intervals (e.g., 15, 30, 60 minutes, and then hourly for 24-48 hours). Blood samples are collected to monitor platelet counts, renal function, and liver enzymes. Continuous ECG monitoring is performed to detect any arrhythmias.
-
Endpoints:
-
Primary Efficacy Endpoint: Change in cardiac index and PCWP from baseline over 6 hours.
-
Secondary Endpoints: Changes in SVR, MAP, and HR; total urine output; need for vasopressor support.
-
Safety Endpoint: Incidence of adverse events, specifically hypotension requiring intervention, significant arrhythmias, and a >30% drop in platelet count.
-
Conclusion
While both Inamrinone and Milrinone share a common mechanism of action as PDE3 inhibitors, key differences have led to the clinical preference for Milrinone. Milrinone is significantly more potent, has a more favorable pharmacokinetic profile with a shorter half-life allowing for better titratability, and, most critically, does not carry the high risk of thrombocytopenia associated with Inamrinone.[1][3][11] The incidence of thrombocytopenia with Inamrinone was a major factor in its eventual withdrawal from the market in the United States.[1] Although Milrinone has a higher reported incidence of ventricular arrhythmias, its overall benefit-risk profile is considered superior for the short-term management of acute heart failure, making it the standard of care when a PDE3 inhibitor is indicated.[3][8]
References
- 1. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. picmonic.com [picmonic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. amrinone (inamrinone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. (milrinone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Pharmacokinetics of the bipyridines amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. droracle.ai [droracle.ai]
Independent Validation of 6-Aminosulmazole: A Comparative Analysis of Inotropic Agents in Heart Failure Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Aminosulmazole's performance with alternative inotropic agents, supported by a synthesis of published experimental data. This analysis focuses on the validation of its therapeutic potential in the context of heart failure.
Sulmazole (AR-L 115 BS), a cardiotonic agent, has been the subject of research for its potential in treating heart failure. While the direct relationship between sulmazole and this compound requires further clarification from publicly available research, the extensive data on sulmazole provides a valuable framework for understanding the potential therapeutic profile of this class of compounds. This guide synthesizes findings from independent studies that have compared sulmazole to other inotropic agents, namely dobutamine, milrinone, and AR-L100.
Comparative Hemodynamic and Inotropic Effects
The following tables summarize the quantitative data from key comparative studies, offering a side-by-side view of the effects of sulmazole and its alternatives on crucial cardiovascular parameters.
Table 1: Comparative Effects on Cardiac Contractility in Isolated Rat Hearts
| Inotropic Agent | Concentration/Dose | Increase in Left Ventricular Systolic Pressure (LVSP) |
| Sulmazole | Not specified | 6.7 +/- 1.2 mm Hg |
| Milrinone | Not specified | 12.6 +/- 2.3 mm Hg |
| AR-L100 | Not specified | 25.5 +/- 5.9 mm Hg |
Data synthesized from Cory et al. (1988).
Table 2: Hemodynamic Effects in Patients with Cardiogenic Shock
| Parameter | Baseline | After Sulmazole (100 mg/h) | After Increased Dobutamine Dosage |
| Cardiac Output (L/min) | 4.3 +/- 1.1 | 4.9 +/- 1.5 | Effect was less than sulmazole |
| Systemic Vascular Resistance (dynes.s.cm-5) | 1405 +/- 473 | 1228 +/- 439 | Not specified |
| Pulmonary Capillary Wedge Pressure (mm Hg) | 22 +/- 6 | 17 +/- 7 | Not specified |
Data from Bar-Ziv et al. (1984).
Table 3: Effects on Left Ventricular Mechanoenergetics in Canine Hearts
| Parameter | Milrinone | Sulmazole |
| Increase in Emax (Contractility) | 108.7 +/- 45.9% | 73.6 +/- 54.2% |
| Change in Myocardial Oxygen Consumption (Vo2 Intercept) | Significant Increase | Significant Increase |
Data from Suga et al. (1995).
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these inotropic agents are crucial for understanding their physiological effects and potential side-effect profiles.
Sulmazole Signaling Pathway
Sulmazole exhibits a dual mechanism of action that leads to an increase in intracellular cyclic AMP (cAMP). It acts as an A1 adenosine receptor antagonist and also directly inhibits the inhibitory G-protein (Gi). This dual action results in the activation of adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets to increase cardiac contractility.
Caption: Sulmazole increases cAMP by antagonizing A1 adenosine receptors and inhibiting Gi proteins.
Dobutamine Signaling Pathway
Dobutamine is a direct-acting β1-adrenergic receptor agonist. Its binding to β1 receptors on cardiomyocytes activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cAMP. The subsequent activation of PKA enhances cardiac contractility.
Caption: Dobutamine stimulates β1-adrenergic receptors to increase cAMP and cardiac contractility.
Milrinone Signaling Pathway
Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting the breakdown of cAMP by PDE3, milrinone increases the intracellular concentration of cAMP, leading to PKA activation and enhanced cardiac contractility.
Caption: Milrinone inhibits PDE3, preventing cAMP breakdown and increasing contractility.
AR-L100 Signaling Pathway
AR-L100's mechanism of action is distinct from the other compounds. It inhibits the Na+,K+-ATPase (sodium pump) in the cardiomyocyte membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility.
Caption: AR-L100 inhibits the sodium pump, leading to increased intracellular calcium and contractility.
Experimental Protocols
A detailed understanding of the methodologies employed in the comparative studies is essential for a critical evaluation of the data.
Inotropic Effects on Isolated Rat Hearts (Langendorff Preparation)
This experimental setup, as likely used by Cory et al. (1988), allows for the assessment of a drug's direct effect on myocardial contractility independent of systemic influences.
Experimental Workflow:
Caption: Workflow for assessing inotropic effects on an isolated rat heart using the Langendorff method.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the heart is rapidly excised.
-
Langendorff Perfusion: The aorta is cannulated and retrogradely perfused with an oxygenated physiological salt solution at a constant temperature and pressure. This perfusion maintains the viability of the heart muscle.
-
Measurement of Contractility: A small balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractions. The key parameter measured is the left ventricular systolic pressure (LVSP).
-
Drug Administration: After a stabilization period, inotropic agents (sulmazole, milrinone, AR-L100) are introduced into the perfusate at varying concentrations.
-
Data Analysis: The changes in LVSP from baseline are recorded and compared between the different agents to determine their relative inotropic potency.
Hemodynamic Assessment in Patients with Cardiogenic Shock
The study by Bar-Ziv et al. (1984) involved the invasive hemodynamic monitoring of patients in a critical care setting to evaluate the effects of sulmazole and dobutamine.
Methodology:
-
Patient Population: Patients diagnosed with cardiogenic shock, characterized by low cardiac output and high filling pressures, are enrolled.
-
Invasive Monitoring: A pulmonary artery (Swan-Ganz) catheter is inserted to measure key hemodynamic parameters, including:
-
Cardiac Output (CO): The amount of blood pumped by the heart per minute.
-
Pulmonary Capillary Wedge Pressure (PCWP): An indirect measure of left atrial pressure and a key indicator of left ventricular filling pressure.
-
Systemic Vascular Resistance (SVR): The resistance the heart must overcome to pump blood to the body.
-
-
Drug Administration: An initial infusion of a standard inotrope like dobutamine is administered. Subsequently, sulmazole is infused, and the dosage may be titrated. In a subset of patients, the effects of an increased dobutamine dose are compared to those of sulmazole.
-
Data Collection and Analysis: Hemodynamic parameters are recorded at baseline and at regular intervals during the infusion of each drug. The changes in CO, SVR, and PCWP are then compared to assess the therapeutic efficacy of each agent.
Conclusion
The independent validation studies of sulmazole in comparison to other inotropic agents demonstrate its efficacy in improving hemodynamic parameters in the context of heart failure. Its unique dual mechanism of action, distinct from β-adrenergic agonists and PDE3 inhibitors, may offer a different therapeutic window and side-effect profile. The comparative data presented here, while not exhaustive, provide a solid foundation for further research into this compound and related compounds. Future studies should aim to directly compare this compound with current standard-of-care inotropes, focusing on long-term outcomes and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
Safety Operating Guide
Navigating the Disposal of 6-Aminosulmazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 6-Aminosulmazole, ensuring compliance with regulatory standards and fostering a culture of safety. While specific regulations may vary, the following procedures are based on established best practices for laboratory chemical and pharmaceutical waste management.
The disposal of this compound, as with any laboratory chemical, must be handled with care to prevent potential environmental contamination and ensure personnel safety. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which outlines the proper management of hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar chemical structures, the following precautions should be taken:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[4][6]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste. This determination should be made by a qualified environmental health and safety (EHS) professional based on the specific characteristics of the waste stream.
-
Waste Characterization:
-
Consult the Safety Data Sheet (SDS) for this compound if available. If an SDS is not available, a hazard assessment must be conducted.
-
Determine if the compound exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
-
Even if not classified as hazardous, it should be managed as a chemical waste and not disposed of in regular trash or down the drain.[2][7]
-
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, gloves, paper towels) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" or "Non-Hazardous Chemical Waste" and list the chemical name.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Most pharmaceutical and chemical waste from laboratories is incinerated at a permitted treatment facility.[2][8]
-
Never dispose of this compound in the sanitary sewer or regular trash. Flushing of pharmaceuticals is generally discouraged unless specifically permitted by the FDA, and healthcare facilities are often prohibited from flushing hazardous waste pharmaceuticals.[2][7]
-
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Hazardous Waste Generator Status | Determined by the quantity of hazardous waste generated per month. | EPA |
| On-site Accumulation Time Limits | Varies from 90 to 180 days depending on generator status. | EPA |
| Training Requirements | All personnel handling hazardous waste must receive training on proper procedures.[2] | EPA, OSHA |
| Recordkeeping | Manifests for hazardous waste shipments must be kept for at least three years. | EPA |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 6-Aminosulmazole
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Aminosulmazole was found. The following guidance is based on the general safety protocols for handling aromatic amines and sulfonamides, which are classes of compounds with similar structural features and potential hazards. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for aromatic amines.[1][2]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart. Always use two pairs of gloves when handling highly toxic powders. | Prevents skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[3] |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, P100) or a supplied-air respirator, depending on the quantity and ventilation. | Prevents inhalation of airborne powder, which can be toxic. |
| Body Protection | A lab coat or chemical-resistant apron worn over clothing that covers the arms and legs. | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Safe Handling Protocol
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.[4]
- Ensure that a safety shower and eyewash station are readily accessible.
- Designate a specific area for handling this compound to prevent cross-contamination.
- Assemble all necessary equipment and reagents before starting the experiment.
2. Weighing the Compound:
- Handle this compound as a powder with care to minimize dust generation.
- Use a balance with a draft shield or conduct weighing within a fume hood.
- Employ anti-static weighing dishes to prevent the powder from scattering.
- Clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter after weighing to remove any residual powder. Do not dry sweep.
3. Experimental Procedure:
- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- Keep all containers with this compound tightly closed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.[5]
- If there is a risk of splashing, use a face shield in addition to safety goggles.
4. Decontamination and Spill Response:
- In case of a spill, evacuate the area and alert others.
- For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
- For larger spills, follow your institution's emergency procedures.
- Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware and PPE | Collect all contaminated items (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste bag or container. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.[6] Aromatic amine wastes should be managed effectively.[3] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
